Bromfenac sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
91714-93-1 |
|---|---|
Molecular Formula |
C15H12BrNNaO3 |
Molecular Weight |
357.15 g/mol |
IUPAC Name |
sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |
InChI |
InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19); |
InChI Key |
FAPSEIVSAWZQLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.[Na] |
Other CAS No. |
91714-93-1 |
Pictograms |
Environmental Hazard |
Synonyms |
AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bromfenac Sodium on Cyclooxygenase-2 (COX-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of bromfenac (B1205295) sodium, a potent non-steroidal anti-inflammatory drug (NSAID), with a specific focus on its interaction with the cyclooxygenase-2 (COX-2) enzyme. This document details the inhibitory activity, selectivity, and binding characteristics of bromfenac, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of COX-2 in Inflammation and Pain
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It is responsible for converting arachidonic acid into prostaglandins, which are potent lipid mediators involved in a wide array of physiological and pathological processes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.
-
COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in healthy tissues but is significantly upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[2] This induction leads to a surge in prostaglandin (B15479496) production at the site of inflammation, contributing to pain, swelling, and other inflammatory responses.
The therapeutic action of NSAIDs is primarily mediated through the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[1] The selective inhibition of COX-2 is a key therapeutic goal to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.
Bromfenac Sodium: A Potent and Selective COX-2 Inhibitor
Bromfenac is a potent NSAID that demonstrates a high degree of selectivity for COX-2 over COX-1.[3] Its chemical structure, which includes a bromine atom, enhances its lipophilicity, facilitating penetration into ocular tissues.[1] This property, combined with its potent inhibitory activity, makes it particularly effective in ophthalmic applications for the treatment of postoperative inflammation and pain following cataract surgery.[1]
Mechanism of Action
The primary mechanism of action of bromfenac is the inhibition of the cyclooxygenase activity of both COX-1 and COX-2. By blocking the active site of these enzymes, bromfenac prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[4] The reduction in PGE2 levels at the site of inflammation leads to a decrease in vasodilation, vascular permeability, and the sensitization of nerve endings to painful stimuli.
Signaling Pathway of COX-2 Mediated Inflammation
The signaling pathway leading to inflammation and pain mediated by COX-2 is a multi-step process that is effectively targeted by bromfenac.
Quantitative Analysis of COX-2 Inhibition
The potency and selectivity of bromfenac and other NSAIDs are quantified by determining their half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The selectivity for COX-2 is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Bromfenac | 0.210 | 0.0066 | 31.8 | [3] |
| Ketorolac (B1673617) | 0.02 | 0.12 | 0.17 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
| Rofecoxib | >100 | 25 | >4.0 | [5] |
| Meloxicam | 37 | 6.1 | 6.1 | [5] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols for Determining COX Inhibition
The determination of the inhibitory activity of compounds like bromfenac on COX enzymes is a critical step in their preclinical evaluation. The following are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Test compound (e.g., bromfenac) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system for prostaglandin E2 (PGE2) (e.g., ELISA kit)
-
96-well microplates
-
Incubator
Procedure:
-
Reagent Preparation: Prepare a series of dilutions of the test compound and a reference inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the purified COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add the different concentrations of the test compound or reference inhibitor to the respective wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride or a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by measuring enzyme activity within a cellular environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
Test compound (e.g., bromfenac)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Anticoagulant (e.g., heparin)
-
ELISA kits for thromboxane (B8750289) B2 (TXB2) and prostaglandin E2 (PGE2)
Procedure:
For COX-1 Activity (TXB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1 in platelets.
For COX-2 Activity (PGE2 Production):
-
Aliquot whole blood into tubes containing an anticoagulant and various concentrations of the test compound or vehicle control.
-
Add LPS to induce the expression and activity of COX-2 in monocytes.
-
Incubate the blood for 24 hours at 37°C to allow for COX-2 induction and PGE2 synthesis.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro COX inhibition assay.
Structural Basis of COX-2 Selectivity
The structural differences between the active sites of COX-1 and COX-2 are the basis for the development of selective inhibitors. The active site of COX-2 is approximately 20-25% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 (Ile523) with a smaller valine residue in COX-2 (Val523). This creates a side pocket in the COX-2 active site that is not present in COX-1.
Conclusion
This compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its mechanism of action involves the direct blockade of the enzyme's active site, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This targeted action, supported by favorable pharmacokinetic properties, underlies its clinical efficacy in treating ocular inflammation and pain. The quantitative data from in vitro and ex vivo assays consistently demonstrate its preferential inhibition of COX-2 over COX-1. A thorough understanding of its mechanism of action, facilitated by the experimental protocols and conceptual frameworks presented in this guide, is essential for the continued development and application of selective COX-2 inhibitors in therapeutic settings.
References
- 1. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chemical structure and properties of Bromfenac sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromfenac (B1205295) sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily utilized in ophthalmology for the management of postoperative inflammation and pain following cataract surgery.[1] Its efficacy stems from its potent inhibition of the cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of Bromfenac sodium. Detailed experimental protocols for its synthesis, characterization, and evaluation of its biological activity are also presented to support further research and development.
Chemical Identity and Structure
Bromfenac is chemically designated as 2-amino-3-(4-bromobenzoyl)benzeneacetic acid.[1] It is the sodium salt form, specifically the sesquihydrate, that is typically used in pharmaceutical formulations.[2] The presence of the bromine atom in the chemical structure enhances its penetration into ocular tissues and increases its potency as a COX enzyme inhibitor when compared to its parent compound, amfenac.
Chemical Structure of this compound
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C15H11BrNNaO3 | [3][4] |
| Molecular Weight | 356.15 g/mol | [3][4] |
| CAS Number | 120638-55-3 (sesquihydrate) | [2] |
| IUPAC Name | sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | [5] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 268-270 °C (with decomposition) | [6] |
| pKa | 4.29 | [7] |
| Solubility | Soluble in water, methanol, and aqueous bases. Insoluble in chloroform (B151607) and aqueous acids.[2] Soluble in DMSO (≥14.7 mg/mL) and water (≥26.85 mg/mL).[8] | [2][8] |
| logP (Octanol-Water Partition Coefficient) | 3.28 | [9] |
Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins (B1171923) from arachidonic acid.[10] Prostaglandins are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. Bromfenac exhibits a higher selectivity for inhibiting COX-2 over COX-1.[11][12]
The inhibitory activity of Bromfenac against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| Enzyme | IC50 (nM) | Reference |
| COX-1 | 5.56 | [13] |
| COX-2 | 7.45 | [13] |
Signaling Pathway of COX Inhibition by Bromfenac
The following diagram illustrates the prostaglandin (B15479496) synthesis pathway and the point of inhibition by Bromfenac.
Caption: Inhibition of COX-1 and COX-2 by Bromfenac blocks prostaglandin synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
A representative synthetic route for this compound involves the following key steps, adapted from a patented method.[14]
Workflow for the Synthesis of this compound
Caption: A five-step synthesis workflow for producing this compound.
Detailed Protocol:
-
Preparation of 3-bromoindole: Dissolve indole (B1671886) in dimethyl sulfoxide (B87167) (DMSO). Add N-bromosuccinimide (NBS) and stir at room temperature. Precipitate the product by adding water, then filter, wash, and dry to obtain 3-bromoindole.[14]
-
Hydrolysis to 2-indolinone: Add 3-bromoindole to 2-methoxyethanol (B45455) and perform acid-catalyzed hydrolysis to yield 2-indolinone.[14]
-
Friedel-Crafts Acylation: In toluene, add boron trichloride (B1173362) followed by a dropwise addition of a mixture of p-bromobenzonitrile and 2-indolinone. Then, add aluminum chloride and acidify to obtain 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one.[14]
-
Hydrolysis to Bromfenac: Hydrolyze the product from the previous step using an alkaline solution, followed by neutralization with acid to yield Bromfenac.[14]
-
Salt Formation to this compound: Dissolve Bromfenac in ethanol (B145695) and add a sodium hydroxide (B78521) solution to form the sodium salt. Cool the solution to induce crystallization, then filter and dry to obtain this compound.[14]
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (1H NMR) spectroscopy is used to confirm the chemical structure of the synthesized this compound. A representative 1H NMR spectrum in DMSO-d6 shows characteristic peaks corresponding to the aromatic and aliphatic protons of the molecule.[15][16]
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ketone and carboxylate, and the C-Br stretch.[17]
In Vitro COX Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes.[11]
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the COX inhibitory activity of Bromfenac.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a series of dilutions of this compound.
-
Enzyme Incubation: In a microplate, incubate varying concentrations of this compound with either COX-1 or COX-2 enzyme at 37°C for a specified period.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Measurement of PGE2: After a set incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit.[11][18]
-
Data Analysis: Plot the percentage of inhibition of PGE2 production against the concentration of this compound. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme activity.
In Vivo Model of Ocular Inflammation
This protocol describes a rabbit model to evaluate the anti-inflammatory efficacy of topically administered this compound.[11][19]
Workflow for In Vivo Ocular Inflammation Model
Caption: Workflow for evaluating the in vivo anti-inflammatory effects of Bromfenac.
Detailed Protocol:
-
Animal Preparation: Use healthy New Zealand white rabbits, allowing for an acclimatization period. Divide the animals into control and treatment groups.
-
Drug Administration: Topically administer a single drop of this compound ophthalmic solution to one eye of each animal in the treatment group. The contralateral eye can serve as a control or receive a vehicle.
-
Induction of Inflammation: After a predetermined time, induce ocular inflammation by a method such as an intravitreal injection of lipopolysaccharide (LPS).[11]
-
Evaluation of Inflammation: At various time points after induction, assess the degree of inflammation. This can be done by measuring aqueous flare using a laser flare meter, and by collecting aqueous humor to quantify inflammatory cell infiltration and PGE2 levels via ELISA.[11][19]
-
Data Analysis: Compare the inflammatory parameters between the Bromfenac-treated and control groups to determine the in vivo anti-inflammatory efficacy.
Conclusion
This compound is a well-characterized NSAID with a clear mechanism of action and established clinical utility in ophthalmology. Its potent and selective inhibition of COX-2 makes it an effective agent for controlling ocular inflammation and pain. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and professionals in the field of drug development and ophthalmic science. Further research can build upon this foundation to explore new formulations, delivery systems, and therapeutic applications for this important molecule.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Bromfenac - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 120638-55-3 [m.chemicalbook.com]
- 7. Bromfenac [drugfuture.com]
- 8. apexbt.com [apexbt.com]
- 9. bromfenac [drugcentral.org]
- 10. Bromfenac | C15H12BrNO3 | CID 60726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CN106397235A - this compound preparation method - Google Patents [patents.google.com]
- 15. CN106957237B - A method of synthesis this compound - Google Patents [patents.google.com]
- 16. US8299295B2 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]
- 17. ejpps.online [ejpps.online]
- 18. cloud-clone.com [cloud-clone.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Bromfenac Sodium's Cyclooxygenase Inhibition Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition selectivity of bromfenac (B1205295) sodium. The document presents quantitative data on its inhibitory potency against COX-1 and COX-2, details the experimental protocols used for these determinations, and visualizes key pathways and workflows to facilitate understanding.
Introduction to Bromfenac Sodium and Cyclooxygenase Inhibition
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage postoperative inflammation and pain.[1] Its therapeutic effect is derived from its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923)—key mediators of inflammation and pain.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, often referred to as "housekeeping" functions.[2]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation.[2]
The clinical efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-2 over COX-1. Selective COX-2 inhibition is desirable as it targets inflammation while minimizing the disruption of the homeostatic functions of COX-1, potentially reducing the risk of certain side effects.[2] Bromfenac is recognized as a potent and selective inhibitor of COX-2.[2][3]
Quantitative Analysis of COX Inhibition
The inhibitory potency of NSAIDs against COX isoenzymes is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values for COX-1 to COX-2 (COX-1/COX-2 IC50 ratio) is a common metric for expressing the selectivity of an NSAID for COX-2. A higher ratio signifies greater selectivity for COX-2.
The following tables summarize the in vitro COX-1 and COX-2 inhibition data for this compound and other commonly used NSAIDs.
Table 1: Cyclooxygenase Inhibition Data for this compound
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | 0.210 | 0.0066 | ~31.8 | [3] |
| Bromfenac | Not specified | 0.0075 | Not applicable | [4] |
Table 2: Comparative Cyclooxygenase Inhibition Data for Various NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | 0.210 | 0.0066 | ~31.8 | [3] |
| Ketorolac (B1673617) | 0.02 | 0.12 | 0.17 | [3] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Celecoxib | 82 | 6.8 | 12 | [5] |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Naproxen | Not specified | Not specified | Not specified | |
| Meloxicam | 37 | 6.1 | 6.1 | [5] |
| Rofecoxib | >100 | 25 | >4.0 | [5] |
| Indomethacin | 0.0090 | 0.31 | 0.029 | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods for its assessment, the following diagrams are provided.
Caption: COX Signaling Pathway and NSAID Inhibition.
Caption: Workflow for In Vitro COX Inhibition Assay.
Detailed Experimental Protocols
The determination of COX inhibition selectivity can be performed using various in vitro assays. The two most common methods are the recombinant human enzyme immunoassay and the human whole blood assay.
Recombinant Human Cyclooxygenase (COX) Enzyme Immunoassay
This assay utilizes purified recombinant human COX-1 and COX-2 enzymes to determine the inhibitory activity of a compound.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
Stopping reagent (e.g., stannous chloride or a strong acid)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: The recombinant COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.
-
Compound Preparation: A series of dilutions of this compound are prepared in the solvent.
-
Incubation: The diluted enzyme is pre-incubated with either the test compound at various concentrations or the vehicle (solvent control) for a specified period (e.g., 10-15 minutes) at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a defined time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a stopping reagent.
-
Prostaglandin Measurement: The amount of PGE2 produced in each reaction is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, using human whole blood.
Materials:
-
Freshly drawn human venous blood collected into tubes with an anticoagulant (e.g., heparin)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression
-
For COX-1 assay: No stimulant is needed as COX-1 is constitutively expressed in platelets.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) (for COX-2) and thromboxane (B8750289) B2 (TXB2) (for COX-1)
Procedure for COX-2 Inhibition:
-
Blood Aliquoting: Aliquots of whole blood are dispensed into tubes.
-
Compound Addition: The test compound at various concentrations or vehicle is added to the blood aliquots.
-
COX-2 Induction: LPS is added to the blood to induce the expression of COX-2 in monocytes. The samples are then incubated for a prolonged period (e.g., 24 hours) at 37°C.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Measurement: The concentration of PGE2 in the plasma, a marker of COX-2 activity, is measured by EIA.
-
Data Analysis: The IC50 value is calculated as described for the recombinant enzyme assay.
Procedure for COX-1 Inhibition:
-
Blood Aliquoting: Aliquots of whole blood are dispensed into tubes.
-
Compound Addition: The test compound at various concentrations or vehicle is added to the blood aliquots.
-
Clotting Induction: The blood is allowed to clot (e.g., by incubation at 37°C for 1 hour), which stimulates platelets to produce thromboxane A2 via COX-1 activity. Thromboxane A2 is rapidly converted to the stable metabolite TXB2.
-
Serum Separation: The clotted blood is centrifuged to separate the serum.
-
TXB2 Measurement: The concentration of TXB2 in the serum, a marker of COX-1 activity, is measured by EIA.
-
Data Analysis: The IC50 value is calculated as described above.
Conclusion
The quantitative data and experimental findings consistently demonstrate that this compound is a highly potent and selective inhibitor of the COX-2 enzyme. Its strong preference for COX-2 over COX-1 underpins its effective anti-inflammatory action with a potentially favorable safety profile concerning COX-1 related side effects. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of the cyclooxygenase inhibition profiles of current and future NSAIDs.
References
- 1. Evaluation of analgesic efficacy of this compound ophthalmic solution 0.09% versus ketorolac tromethamine ophthalmic solution 0.5% following LASEK or Epi-LASIK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Activity of Bromfenac Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Bromfenac (B1205295) sodium, a potent non-steroidal anti-inflammatory drug (NSAID). The document details its mechanism of action, presents quantitative data on its inhibitory activities, and outlines the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes
Bromfenac sodium exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[4] Bromfenac demonstrates a notable selectivity for COX-2, which contributes to its potent anti-inflammatory efficacy while potentially reducing the risk of certain side effects associated with non-selective NSAIDs.[3][5] By blocking the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), Bromfenac effectively mitigates the inflammatory response.[6][7]
Quantitative Analysis of In Vitro Activity
The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Enzyme | IC50 (µM) | Reference |
| Human Recombinant COX-1 | 0.210 | [5] |
| Human Recombinant COX-2 | 0.0066 | [5] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
The data clearly indicates that this compound is a significantly more potent inhibitor of COX-2 than COX-1, with an approximately 32-fold greater activity against COX-2 in the cited study.[5] This selectivity for COX-2 is a key characteristic of Bromfenac's pharmacological profile.[5][8]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the methodology to determine the IC50 values of this compound for COX-1 and COX-2.
1. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid (substrate)
-
Reaction Buffer (e.g., 100 mM Tris-HCl)
-
Cofactors for COX enzyme activity
-
Dimethyl sulfoxide (B87167) (DMSO) for drug dilution
-
96-well plates
-
Microplate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Bromfenac stock solution in the reaction buffer to achieve a range of test concentrations. A vehicle control (DMSO without Bromfenac) must also be prepared.
-
Dilute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.[7]
-
-
Reaction Setup:
-
In separate wells of a 96-well plate, add the reaction buffer, cofactors, and the diluted COX-1 or COX-2 enzyme.
-
Add a specific volume of the diluted Bromfenac solution or vehicle control to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C to facilitate inhibitor binding.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a specific concentration of arachidonic acid to each well.
-
Incubate the reaction mixture for a set time (e.g., 2 minutes) at 37°C.[7]
-
-
Measurement of Prostaglandin Production:
-
The product of the COX reaction (e.g., Prostaglandin G2 or subsequently measured PGE2) is quantified. This can be done using various methods, including fluorometric detection of intermediate products or an Enzyme-Linked Immunosorbent Assay (ELISA) for a specific prostaglandin like PGE2.[9]
-
-
Data Analysis:
-
The percentage of COX inhibition at each Bromfenac concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Bromfenac concentration and fitting the data to a dose-response curve.
-
Prostaglandin E2 (PGE2) Measurement in Cell Culture
This protocol describes the quantification of PGE2 levels in cell culture supernatants to assess the anti-inflammatory effect of this compound in a cellular context.
1. Materials:
-
A suitable cell line, such as RAW 264.7 murine macrophages.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS).[10]
-
Lipopolysaccharide (LPS) to induce an inflammatory response.[10]
-
This compound
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified duration (e.g., 2 hours).[10]
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent PGE2 production.[10]
-
Incubate the cells for a suitable period (e.g., 18-24 hours).[10]
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
-
PGE2 Quantification (ELISA):
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of cell culture supernatants and PGE2 standards to a 96-well plate pre-coated with a capture antibody.
-
Addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate that develops a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.[7]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.
-
Determine the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Calculate the percentage of inhibition of PGE2 production by Bromfenac at each concentration relative to the LPS-stimulated control.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Effects on Inflammatory Cytokines
In addition to its direct effects on prostaglandin synthesis, Bromfenac has been shown to modulate the production of pro-inflammatory cytokines. In in vitro models of inflammation, such as LPS-stimulated microglial cells, Bromfenac treatment has been associated with a decrease in the expression of tumor necrosis factor-alpha (TNF-α).[11] Furthermore, studies on aqueous humor samples from patients have indicated that Bromfenac can significantly decrease the levels of vascular endothelial growth factor (VEGF) and monocyte chemoattractant protein-1 (MCP-1), both of which are involved in inflammatory processes.[12] This suggests that Bromfenac's anti-inflammatory activity may extend beyond COX inhibition to include the modulation of key cytokine pathways.
Conclusion
This compound is a potent anti-inflammatory agent with a well-defined in vitro mechanism of action centered on the selective inhibition of the COX-2 enzyme. This leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The ability of Bromfenac to also modulate inflammatory cytokines further underscores its multifaceted anti-inflammatory profile.
References
- 1. youtube.com [youtube.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Bromfenac on Reducing Neuroinflammation in an Ischemia–Reperfusion Glaucoma Model | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Discovery and Development of Bromfenac: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Mechanism of Action, and Clinical Development of a Potent NSAID
Abstract
Bromfenac, chemically known as 2-amino-3-(4-bromobenzoyl)phenylacetic acid, is a potent nonsteroidal anti-inflammatory drug (NSAID) that has found a significant clinical niche in ophthalmology. Its development is a noteworthy example of targeted medicinal chemistry, focusing on enhancing potency and selectivity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical development of Bromfenac, with a focus on its ophthalmic formulation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to serve as a resource for researchers and drug development professionals in the field of anti-inflammatory therapeutics.
Introduction: The Quest for a Better NSAID
The development of NSAIDs has been a cornerstone of inflammatory disease management. The primary mechanism of this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The discovery of two major COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, paved the way for the development of more selective NSAIDs with improved safety profiles. Bromfenac emerged from this research landscape as a potent inhibitor of both enzymes, with a notable selectivity for COX-2. The addition of a bromine atom to the structure of its predecessor, amfenac, significantly enhanced its lipophilicity and inhibitory potency, facilitating greater penetration into ocular tissues.
Synthesis and Chemical Properties
The chemical synthesis of Bromfenac Sodium typically involves a multi-step process. One common route begins with the reaction of indole (B1671886) with a brominating agent to form 3-bromoindole. This intermediate then undergoes hydrolysis and subsequent reactions to construct the core structure of Bromfenac. A generalized synthetic pathway is outlined below.
Generalized Synthesis Workflow
A common synthetic route for this compound starts from indole. The process involves several key steps including bromination, hydrolysis, and a Friedel-Crafts acylation to attach the bromobenzoyl group, followed by further reactions to yield the final product.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
Bromfenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[2] By blocking this crucial step, Bromfenac effectively reduces the production of these inflammatory mediators at the site of inflammation.[3]
Prostaglandin Synthesis Pathway and Bromfenac Inhibition
The diagram below illustrates the inflammatory cascade starting from membrane phospholipids (B1166683) and the points of inhibition by Bromfenac.
Quantitative Analysis of COX Inhibition
A key characteristic of Bromfenac is its potent and selective inhibition of COX-2 over COX-1. This selectivity is crucial as it is believed to contribute to a more favorable side-effect profile compared to non-selective NSAIDs. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Enzyme | Bromfenac IC50 (µM) | Ketorolac IC50 (µM) | Selectivity (COX-1/COX-2) |
| COX-1 | 0.210 | 0.02 | 31.8 |
| COX-2 | 0.0066 | 0.12 | (Bromfenac is COX-2 selective) |
| Data sourced from a comparative in vitro study.[4] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Bromfenac has been extensively studied, particularly for its ophthalmic formulation, which is designed for local delivery to the eye, minimizing systemic exposure.
Ophthalmic Pharmacokinetics
Following topical administration, Bromfenac rapidly penetrates the cornea and achieves significant concentrations in the aqueous humor.
| Parameter | Value | Study Population |
| Peak Aqueous Humor Concentration (Cmax) | 78.7 ng/mL | Patients undergoing cataract surgery (single 0.1% dose) |
| Time to Peak Concentration (Tmax) | 150-180 minutes | Patients undergoing cataract surgery (single 0.1% dose) |
| Aqueous Humor Half-life | 1.4 hours | Patients undergoing cataract surgery (single 0.1% dose) |
| Systemic Exposure | Below limit of quantification (50 ng/mL) | Assumed after typical ophthalmic dosing |
| Data sourced from pharmacokinetic studies in patients.[3][5][6] |
Pharmacodynamic studies have shown that the concentrations of Bromfenac achieved in the aqueous humor remain above the IC50 value for COX-2 for over 12 hours after a single dose, providing a rationale for twice-daily or even once-daily dosing regimens.[3]
Clinical Development and Efficacy
The clinical development of Bromfenac has primarily focused on its use as an ophthalmic solution for the treatment of postoperative inflammation and pain in patients who have undergone cataract surgery.
Key Clinical Trials
Multiple randomized, double-masked, placebo-controlled trials have demonstrated the efficacy and safety of Bromfenac ophthalmic solutions.
| Trial (Bromfenac Formulation) | Primary Efficacy Endpoint | Key Result |
| Phase 3 (0.07% once daily) | Proportion of subjects with cleared ocular inflammation (SOIS=0) by Day 15. | A significantly higher proportion of subjects in the Bromfenac group achieved complete clearance of inflammation compared with placebo (P < 0.0001). |
| Phase 3 (0.07% once daily) | Number of subjects who were pain-free at Day 1. | A statistically significantly higher proportion of subjects in the Bromfenac group were pain-free at all study visits compared to placebo (P < 0.0001). |
| Pooled Analysis (0.09% once daily) | Proportion of subjects with cleared ocular inflammation (SOIS=0) by Day 15. | The proportion of subjects with cleared inflammation was significantly higher in the Bromfenac group than in the placebo group (P < 0.0001). |
SOIS: Summed Ocular Inflammation Score (a composite score of anterior chamber cells and flare).
Clinical Trial Workflow Example
The diagram below outlines a typical workflow for a randomized controlled trial evaluating an ophthalmic NSAID like Bromfenac.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol outlines a method to determine the IC50 values of Bromfenac for COX-1 and COX-2.
1. Reagents and Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Bromfenac stock solution (in DMSO or ethanol).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate).
-
96-well microplate and plate reader.
2. Procedure:
-
Plate Setup: To the wells of a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme. Prepare wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Inhibitor Addition: Prepare serial dilutions of Bromfenac in the assay buffer. Add 10 µL of each dilution to the appropriate wells. Add 10 µL of vehicle (e.g., ethanol) to the "100% initial activity" wells.
-
Pre-incubation: Incubate the plate for 5-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells, followed immediately by 20 µL of the colorimetric substrate (TMPD) solution.
-
Measurement: Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of reaction is indicated by the change in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each Bromfenac concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the Bromfenac concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol for a Randomized Controlled Trial in Post-Cataract Surgery Inflammation
This protocol outlines a typical Phase 3 clinical trial design.
1. Study Design:
-
A multicenter, prospective, randomized, double-masked, placebo-controlled, parallel-group study.
2. Patient Population:
-
Subjects aged 18 years or older scheduled to undergo cataract surgery with posterior chamber intraocular lens implantation.
-
Inclusion criteria: Presence of a cataract requiring surgery, willingness to provide informed consent.
-
Exclusion criteria: History of hypersensitivity to NSAIDs, active ocular inflammation or infection, uncontrolled systemic disease.
3. Randomization and Masking:
-
Eligible subjects are randomized in a 1:1 ratio to receive either Bromfenac ophthalmic solution or a matching placebo (vehicle).
-
Both investigators and subjects are masked to the treatment assignment.
4. Treatment Regimen:
-
Investigational Arm: One drop of Bromfenac ophthalmic solution (e.g., 0.07%) instilled into the operative eye once daily.
-
Control Arm: One drop of placebo (vehicle) instilled with the same frequency and duration.
-
Dosing Schedule: Dosing begins one day prior to surgery (Day -1), continues on the day of surgery (Day 0), and for 14 days post-surgery.
5. Study Visits and Assessments:
-
Screening Visit: Assess eligibility and obtain informed consent.
-
Baseline (Day -1): Dispense study medication.
-
Surgery (Day 0): Cataract surgery is performed.
-
Follow-up Visits (Days 1, 3, 8, 15, and 22):
-
Efficacy Assessments:
-
Summed Ocular Inflammation Score (SOIS): Graded assessment of anterior chamber cells and flare using a slit lamp.
-
Ocular Pain Assessment: Subjects rate their ocular pain on a standardized scale.
-
-
Safety Assessments:
-
Visual Acuity testing.
-
Intraocular Pressure (IOP) measurement.
-
Slit-lamp biomicroscopy to assess for adverse events (e.g., conjunctival hyperemia, corneal edema).
-
Collection of all adverse event reports.
-
-
6. Endpoints:
-
Primary Endpoint: The proportion of subjects with complete clearance of anterior chamber inflammation (SOIS of 0) at Day 15.
-
Secondary Endpoints: The proportion of subjects who are pain-free at Day 1; mean change from baseline in SOIS; incidence of adverse events.
Conclusion
The development of Bromfenac represents a successful application of medicinal chemistry principles to refine the activity of an existing NSAID scaffold. Its enhanced potency and COX-2 selectivity, combined with favorable ocular pharmacokinetics, have established it as a valuable therapeutic agent in ophthalmology. The robust clinical data supporting its efficacy and safety in the management of postoperative inflammation and pain following cataract surgery underscore its clinical utility. This technical guide provides a foundational overview of the key scientific and clinical data that have defined the development of Bromfenac, offering a valuable resource for researchers in the field of anti-inflammatory drug discovery.
References
- 1. Non steroidal anti-inflammatory drugs in the prevention of cystoid macular edema after uneventful cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prophylactic non-steroidal anti-inflammatory drugs (NSAIDs) for the prevention of macular oedema after cataract surgery | Cochrane [cochrane.org]
Pharmacological Profile of Bromfenac Sodium for Ocular Research: A Technical Guide
Introduction
Bromfenac (B1205295) sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) widely utilized in ophthalmology for the management of postoperative inflammation and pain, particularly following cataract surgery.[1][2] Its unique chemical structure, which includes a bromine atom, enhances its lipophilicity and potency, facilitating excellent penetration into ocular tissues.[3] This technical guide provides an in-depth overview of the pharmacological profile of Bromfenac sodium, tailored for researchers, scientists, and drug development professionals. It covers its mechanism of action, pharmacokinetics, pharmacodynamics, and application in preclinical and clinical research settings, complete with detailed experimental protocols and data presented for comparative analysis.
Mechanism of Action
Bromfenac exerts its anti-inflammatory and analgesic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[6] In ocular tissues, prostaglandins are known to cause vasodilation, disrupt the blood-aqueous humor barrier, increase vascular permeability, and stimulate leukocytosis, all of which are hallmark signs of ocular inflammation.[3][7]
Bromfenac demonstrates a significantly higher selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, compared to COX-1, which is constitutively expressed and involved in homeostatic functions.[3][8] This selective inhibition of COX-2 is considered the primary therapeutic mechanism of ophthalmic NSAIDs, as it targets inflammation directly while minimizing potential side effects associated with COX-1 inhibition.[3] In fact, Bromfenac is noted to be one of the most potent ophthalmic NSAIDs in inhibiting the COX-2 enzyme.[3]
Pharmacokinetics
The efficacy of a topical ophthalmic drug is highly dependent on its ability to penetrate the cornea and reach therapeutic concentrations in target tissues. Bromfenac's halogenated structure enhances its lipophilicity, allowing for efficient absorption across ocular tissues.[3]
Following topical administration, Bromfenac is absorbed through the cornea and distributed to various ocular tissues, including the conjunctiva, cornea, aqueous humor, iris-ciliary body, and retina.[9] Systemic absorption is minimal, with plasma concentrations often below the limit of quantification.[7][10] The drug is primarily metabolized by the liver enzyme CYP2C9 and excreted mainly through urine.[4]
Studies in humans undergoing cataract surgery have quantified Bromfenac concentrations in the aqueous humor, providing valuable pharmacokinetic data.
Table 1: Ocular Pharmacokinetics of a Single Dose of Bromfenac 0.1% in Human Aqueous Humor
| Parameter | Value | Reference |
| Mean Peak Concentration (Cmax) | 78.7 ng/mL | [11][12] |
| Time to Peak Concentration (Tmax) | 150 - 180 minutes | [11][12] |
| Elimination Half-Life (t1/2) | ~1.4 hours | [4][12] |
| Duration above COX-2 IC50 | > 12 hours (via computer simulation) | [11][12] |
Data obtained from samples of aqueous humor aspirated from subjects undergoing routine cataract surgery after a single drop of this compound ophthalmic solution 0.1%.
Pharmacodynamics
The pharmacodynamic activity of Bromfenac is characterized by its potent, selective inhibition of the COX-2 enzyme. Its inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Comparative in vitro studies have demonstrated Bromfenac's superior potency against COX-2 relative to other ophthalmic NSAIDs.
Table 2: Comparative In Vitro Cyclooxygenase (COX) Inhibitory Activity (IC50)
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| Bromfenac | 0.210 | 0.0066 | ~32 | [13][14] |
| Ketorolac (B1673617) | 0.02 | 0.12 | ~0.17 | [13][14] |
Lower IC50 values indicate greater potency. The selectivity ratio indicates that Bromfenac is approximately 32 times more active against COX-2 than COX-1.[13] It has also been reported to be approximately 18 times more potent than ketorolac in inhibiting COX-2.[3][14]
Preclinical Research and Experimental Protocols
Animal models of ocular inflammation are crucial for evaluating the efficacy of anti-inflammatory agents like Bromfenac. The endotoxin-induced uveitis (EIU) model in rabbits is a well-established method for studying acute anterior uveitis and the effects of NSAIDs.[14][15]
Experimental Protocol: Endotoxin-Induced Uveitis (EIU) in Rabbits
This protocol outlines a typical procedure to assess the anti-inflammatory effects of Bromfenac.
-
Animal Selection and Acclimatization:
-
Use healthy New Zealand white rabbits.
-
Acclimatize animals for a minimum of 7 days before the experiment.
-
Maintain animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
-
Grouping and Treatment:
-
Randomly assign rabbits to treatment groups (e.g., Vehicle Control, Bromfenac 0.09%).
-
Administer one 50 µL drop of the assigned treatment to one eye of each rabbit. The contralateral eye can serve as an untreated control or receive a vehicle.
-
Typically, treatment is administered twice, at 2 hours and 1 hour before the induction of inflammation.[14]
-
-
Induction of Uveitis:
-
Induce ocular inflammation by a single intravenous (IV) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 µg/kg.[14]
-
-
Efficacy Evaluation (24 hours post-LPS injection):
-
Clinical Assessment: Score ocular inflammation using a slit lamp, evaluating signs like conjunctival hyperemia, iris hyperemia, and aqueous flare.
-
Blood-Aqueous Barrier Disruption: Quantify the breakdown of the barrier by measuring the concentration of a fluorescent tracer (e.g., fluorescein (B123965) isothiocyanate-dextran, FITC-dextran) that leaks into the anterior chamber. This is measured using fluorophotometry.[14]
-
Prostaglandin E2 (PGE2) Levels: Aspirate aqueous humor and measure PGE2 concentrations using an enzyme-linked immunosorbent assay (ELISA) to directly assess the inhibition of the COX pathway.[16]
-
-
Data Analysis:
-
Compare the mean inflammation scores, FITC-dextran concentrations, and PGE2 levels between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA). A p-value < 0.05 is typically considered statistically significant.
-
Table 3: Preclinical Efficacy of Bromfenac 0.09% in Rabbit EIU Model
| Parameter | Vehicle Control | Bromfenac 0.09% | Ketorolac 0.4% | Reference |
| Inhibition of FITC-Dextran Leakage | Baseline | 99.4% | 98.7% | [14] |
| Inhibition of Aqueous PGE2 Production | Baseline | Nearly Complete | Nearly Complete | [13][14] |
Results show that both Bromfenac and Ketorolac demonstrated maximal anti-inflammatory activity in the treated eyes of the rabbit model.[13]
Clinical Research and Protocols
The clinical utility of Bromfenac has been validated in numerous randomized controlled trials, primarily in patients undergoing cataract surgery.[17][18] These studies have consistently shown its efficacy in reducing postoperative inflammation and pain.
General Protocol: Phase 3 Trial for Post-Cataract Surgery Inflammation
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled trial.[18]
-
Participants: Subjects scheduled for routine cataract extraction with intraocular lens implantation. Inclusion criteria often require a baseline Summed Ocular Inflammation Score (SOIS) of ≥3 on the day after surgery.[18][19]
-
Intervention:
-
Patients are randomized to receive either Bromfenac ophthalmic solution (e.g., 0.07% or 0.09%) or a matching placebo (vehicle).[17][18]
-
The typical dosing regimen is one drop administered to the affected eye once or twice daily, beginning one day before surgery and continuing for 14-16 days post-surgery.[2][7][10]
-
-
Efficacy Endpoints:
-
Primary: The proportion of subjects with complete clearance of anterior chamber inflammation (Summed Ocular Inflammation Score of 0, meaning anterior chamber cell count = 0 and absence of flare) at Day 15.[17][18]
-
Secondary: The proportion of subjects who are pain-free (score of 0 on a visual analog scale) at Day 1 post-surgery.[2]
-
-
Safety Evaluation:
-
Adverse events are monitored throughout the study, with particular attention to ocular signs such as burning/stinging, conjunctival hyperemia, and corneal effects.[20]
-
Visual acuity and intraocular pressure are also assessed at follow-up visits.
-
Table 4: Summary of Key Clinical Efficacy Data for Bromfenac Post-Cataract Surgery
| Study Endpoint | Bromfenac Group | Placebo Group | P-Value | Reference |
| Cleared Inflammation (SOIS=0) at Day 15 (Bromfenac 0.09% BID) | 64.0% | 43.3% | <0.0001 | [18] |
| Pain-Free at Day 1 (Bromfenac 0.09% QD) | 83-89% | 51-71% | Statistically Significant | [2] |
| Cleared Inflammation (SOIS=0) by Day 15 (Bromfenac 0.07% QD) | Significantly Higher Proportion | - | <0.0001 | [17] |
| Pain-Free at All Visits (Bromfenac 0.07% QD) | Significantly Higher Proportion | - | <0.0001 | [17] |
Safety Profile
In clinical trials, Bromfenac ophthalmic solution has been shown to be safe and well-tolerated. The most commonly reported adverse reactions are typically mild and transient. These include anterior chamber inflammation, headache, vitreous floaters, eye pain, and ocular hypertension.[7] The incidence of local ocular reactions such as burning, stinging, and conjunctival hyperemia has also been reported.[20] Importantly, the incidence of many adverse events in clinical trials was often lower in the Bromfenac group compared to the placebo group, as effective inflammation control can reduce complications.[18][21]
Conclusion
This compound possesses a robust pharmacological profile that makes it a highly effective agent for ocular research and the clinical management of ocular inflammation and pain. Its potent and selective inhibition of COX-2, combined with excellent ocular penetration and a favorable pharmacokinetic profile, allows for effective target engagement with convenient dosing regimens. The extensive preclinical and clinical data underscore its efficacy and safety, providing a solid foundation for its use in both established research models and the development of new therapeutic strategies for inflammatory eye diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bromfenac Ophthlamic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Articles [globalrx.com]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sunpharma.com [sunpharma.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pi.bausch.com [pi.bausch.com]
- 11. Ocular pharmacokinetics of a single dose of this compound ophthalmic solution 0.1% in human aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound* - ProQuest [proquest.com]
- 15. iris-pharma.com [iris-pharma.com]
- 16. researchgate.net [researchgate.net]
- 17. Bromfenac ophthalmic solution 0.07% dosed once daily for cataract surgery: results of 2 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bromfenac ophthalmic solution 0.09% (Xibrom) for postoperative ocular pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. dovepress.com [dovepress.com]
An In-depth Technical Guide on Bromfenac Sodium: Molecular Formula and Weight
This guide provides detailed information on the molecular formula and weight of bromfenac (B1205295) sodium, a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. The data presented is intended for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory pathway. Its sodium salt form is utilized in pharmaceutical formulations for enhanced solubility and bioavailability.
Quantitative Data Summary
The molecular characteristics of bromfenac sodium are summarized in the table below. It is important to distinguish between the anhydrous form and its common hydrated form, the sesquihydrate.
| Identifier | Anhydrous this compound | This compound Sesquihydrate |
| Molecular Formula | C15H11BrNNaO3[1][2][3] | C30H28Br2N2Na2O9[4] |
| Molecular Weight | 356.15 g/mol [1][2][3][5] | 766.3 g/mol [4] |
| CAS Number | 91714-93-1[3][5] | 120638-55-3[5][6] |
Structural Relationship
The following diagram illustrates the relationship between the parent compound, Bromfenac, and its resulting sodium salt.
Figure 1: Formation of this compound from its parent acid.
Experimental Protocols
The determination of molecular formula and weight for compounds like this compound typically involves the following standard analytical techniques:
1. Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the precise molecular mass of the compound.
-
Methodology:
-
A sample of this compound is dissolved in a suitable solvent (e.g., methanol).
-
The solution is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
The ESI process generates gas-phase ions of the molecule.
-
The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
For this compound, the analysis would typically show a peak corresponding to the bromfenac anion [C15H11BrNO3]- and a separate peak for the sodium cation [Na]+, or a cluster ion. The molecular weight is calculated from the mass of the parent molecule.
-
2. Elemental Analysis for Molecular Formula Confirmation
-
Objective: To determine the elemental composition of the compound and confirm its molecular formula.
-
Methodology:
-
A precisely weighed sample of this compound is combusted in a controlled oxygen environment.
-
The combustion products (CO2, H2O, N2, and Br2) are passed through a series of traps and detectors.
-
The amount of each element (Carbon, Hydrogen, Nitrogen, and Bromine) is quantified.
-
The percentage composition of each element is calculated and compared with the theoretical percentages derived from the proposed molecular formula (C15H11BrNNaO3). The sodium content is often determined by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound anhydrous | C15H11BrNNaO3 | CID 23693301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C30H28Br2N2Na2O9 | CID 11954316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Bromfenac - Wikipedia [en.wikipedia.org]
The Pivotal Role of the Bromine Atom in Bromfenac's Potent Anti-Inflammatory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the bromine atom in the pharmacological activity of Bromfenac (B1205295), a potent non-steroidal anti-inflammatory drug (NSAID). By examining its mechanism of action, structure-activity relationships, and pharmacokinetic profile, we elucidate how this halogen substitution enhances its therapeutic efficacy, particularly in ophthalmic applications.
Introduction: Bromfenac in the Landscape of NSAIDs
Bromfenac is a phenylacetic acid derivative and a member of the NSAID class of drugs, which act by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][3] Bromfenac is structurally related to amfenac (B1665970), with the key distinction being the presence of a bromine atom at the C4 position of the benzoyl ring.[1][4] This seemingly minor structural modification has a profound impact on the drug's potency and pharmacokinetic properties.[1]
The Bromine Advantage: Enhancing Lipophilicity and Potency
The addition of the bromine atom to the amfenac structure significantly increases the lipophilicity of the Bromfenac molecule.[1][2] This enhanced lipophilicity facilitates its penetration across biological membranes, a crucial factor for its efficacy as a topical ophthalmic agent.[1] The bromine atom's electron-withdrawing nature also influences the electronic distribution of the molecule, contributing to a more potent inhibition of the target enzymes.[1]
Quantitative Comparison of COX Inhibition
The primary mechanism of action of Bromfenac is the inhibition of COX enzymes, with a notable preference for COX-2, the isoform primarily associated with inflammation.[3][5] The inhibitory potency of an NSAID is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Bromfenac | 0.210 | 0.0066 | 31.8 |
| Amfenac | - | 0.0204 | - |
| Ketorolac | 0.02 | 0.12 | 0.17 |
| Diclofenac | - | 0.0307 | - |
| Data compiled from multiple sources. Note that assay conditions can vary, leading to slight differences in reported values. |
As the data indicates, Bromfenac is a highly potent inhibitor of COX-2 and exhibits significant selectivity for COX-2 over COX-1.[6] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]
Pharmacokinetic Profile: Getting to the Site of Action
The enhanced lipophilicity conferred by the bromine atom significantly impacts Bromfenac's pharmacokinetic profile, particularly in the context of ophthalmic administration.
Ocular Penetration and Distribution
Following topical administration to the eye, Bromfenac readily penetrates the cornea and achieves therapeutic concentrations in the aqueous humor and various ocular tissues.[1][5]
| Tissue | Mean Concentration (ng/g or ng/mL) |
| Aqueous Humor | 55.9 ± 9.2 |
| Sclera | 1103.0 ± 424.2 |
| Choroid | 78.1 ± 13.0 |
| Retina | 32.4 ± 5.4 |
| Vitreous | 1.3 ± 0.2 |
| Concentrations measured in rabbits following topical administration.[1] |
Peak concentrations in the aqueous humor are typically reached within 150 to 180 minutes, and clinically effective levels are maintained for over 12 hours.[5][7]
Systemic Absorption and Metabolism
Systemic absorption of Bromfenac following ocular administration is very low, with plasma concentrations often below the limit of quantification.[8] The drug is highly bound to plasma proteins (99.8%).[5] Metabolism is primarily carried out by the cytochrome P450 enzyme CYP2C9, and the metabolites are excreted mainly through urine.[5]
Visualizing the Mechanism and Structure
To better understand the concepts discussed, the following diagrams illustrate the chemical structure of Bromfenac, its mechanism of action, and a typical experimental workflow.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following provides an overview of key experimental methodologies.
Synthesis of Bromfenac Sodium
Several synthetic routes for Bromfenac have been reported. A common method involves the following steps:
-
Acylation: Reaction of 2-amino-4'-bromobenzophenone (B75025) with an acetylating agent.
-
Halogen Acetylation: The product from the previous step is reacted with a halogenating agent.
-
Friedel-Crafts Reaction: Intramolecular cyclization to form an indolinone intermediate.
-
Hydrolysis: The final step involves hydrolysis to yield Bromfenac, which is then converted to its sodium salt.
For detailed, step-by-step synthesis protocols, refer to patents CN106957237B and CN109608351B.
In Vitro COX Inhibition Assay
This assay determines the potency of Bromfenac against COX-1 and COX-2 enzymes.
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. A stock solution of Bromfenac is serially diluted to create a range of concentrations.
-
Pre-incubation: The enzyme is pre-incubated with either Bromfenac or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).
-
Reaction Termination and Detection: After a set incubation period (e.g., 10 minutes), the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each Bromfenac concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Ocular Inflammation (LPS-Induced Uveitis in Rabbits)
This model is used to evaluate the anti-inflammatory efficacy of Bromfenac in a living system.
-
Animal Model: New Zealand White rabbits are typically used.
-
Induction of Inflammation: Uveitis (inflammation of the uvea) is induced by an intravitreal or systemic injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Drug Administration: Bromfenac ophthalmic solution or a vehicle control is administered topically to the eyes of the rabbits before and/or after the LPS challenge.
-
Assessment of Inflammation: At various time points after LPS injection, the degree of ocular inflammation is assessed. This can include:
-
Slit-lamp examination: To clinically score signs of inflammation such as flare and cell infiltration in the anterior chamber.
-
Aqueous humor analysis: A sample of the aqueous humor is collected, and the number of inflammatory cells is counted. The concentration of inflammatory mediators like prostaglandins can also be measured using techniques such as ELISA.
-
-
Data Analysis: The anti-inflammatory effect of Bromfenac is determined by comparing the inflammation scores and mediator levels in the Bromfenac-treated group to the vehicle-treated group.
Measurement of Bromfenac in Aqueous Humor
Quantifying the concentration of Bromfenac in ocular tissues is crucial for pharmacokinetic studies.
-
Sample Collection: Following topical administration of Bromfenac at various time points, a small sample of aqueous humor is carefully aspirated from the anterior chamber of the eye of the experimental animal.
-
Sample Preparation: The aqueous humor sample is typically subjected to a protein precipitation step (e.g., with acetonitrile) to remove proteins that could interfere with the analysis. The supernatant containing the drug is then collected.
-
Analytical Method: The concentration of Bromfenac in the prepared sample is determined using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).
-
Quantification: A standard curve is generated using known concentrations of Bromfenac, and this is used to calculate the concentration of the drug in the experimental samples.
Conclusion
The strategic placement of a bromine atom on the amfenac scaffold is a prime example of how medicinal chemistry can be leveraged to significantly enhance the therapeutic properties of a drug molecule. In the case of Bromfenac, this halogenation leads to increased lipophilicity, which in turn improves ocular penetration and potency. The high affinity and selectivity for the COX-2 enzyme translate to a potent anti-inflammatory effect with a favorable safety profile. This comprehensive understanding of the role of the bromine atom is invaluable for the continued development of novel and improved anti-inflammatory agents.
References
- 1. CN109608351B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Process For Preparation Of Crystalline Polymorph Of this compound [quickcompany.in]
- 4. CN106957237B - A method of synthesis this compound - Google Patents [patents.google.com]
- 5. criver.com [criver.com]
- 6. The Effect of NSAID Pretreatment on Aqueous Humor Prostaglandin E2 Concentration in Eyes Undergoing Femtosecond Laser-Assisted Capsulotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of a Soluble Epoxide Hydrolase Inhibitor, UC1728, on LPS-Induced Uveitis in the Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of Bromfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Bromfenac (B1205295) sodium, a non-steroidal anti-inflammatory drug (NSAID) primarily used in ophthalmic solutions.[1][2][3] The described isocratic method is demonstrated to be simple, precise, accurate, and specific for the determination of Bromfenac sodium in bulk drug and pharmaceutical dosage forms. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1]
Introduction
This compound, chemically known as 2-[2-amino-3-(4-bromobenzoyl) phenyl] acetic acid sodium salt, is a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking prostaglandin (B15479496) synthesis, it effectively reduces inflammation and pain, particularly in ophthalmic applications.[1][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished products. This application note provides a detailed protocol for an RP-HPLC method that can be readily implemented in a quality control laboratory.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ammonium Dihydrogen Orthophosphate (Analytical Reagent grade)[1][5]
-
Potassium Dihydrogen Phosphate (Analytical Reagent grade)[2][5]
-
Water (HPLC grade/Milli-Q)[5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]
-
Analytical balance[5]
-
pH meter[5]
-
Sonicator[5]
-
0.45 µm membrane filters[5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18 (250x4.6mm, 5µm)[1][5] |
| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Orthophosphate buffer (60:40 v/v), pH 6.0 adjusted with Ortho-phosphoric acid[1] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | Ambient[5] |
| Detection Wavelength | 268 nm[1][5] |
| Injection Volume | 10 µL[5] |
| Run Time | Approximately 7 minutes[5] |
Preparation of Solutions
-
0.01M Ammonium Dihydrogen Orthophosphate Buffer: Dissolve 0.115 g of Ammonium Dihydrogen Orthophosphate in 100 mL of HPLC grade water.[5]
-
Mobile Phase: Mix Methanol and 0.01M Ammonium Dihydrogen Orthophosphate buffer in a 60:40 (v/v) ratio. Adjust the pH to 6.0 using Ortho-phosphoric acid. Sonicate for 15 minutes to degas the solution.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 6 to 36 µg/mL for linearity studies.[1]
-
Sample Solution (from Ophthalmic Solution): Accurately measure a volume of the Bromfenac ophthalmic solution equivalent to 10 mg of Bromfenac and transfer it to a 10 mL volumetric flask. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.[5]
Method Validation Summary
The developed RP-HPLC method was validated according to ICH guidelines, and the results are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 6-36 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1][5] |
| Accuracy (% Recovery) | 99.70% - 100.9%[5] |
| Precision (%RSD) | < 2%[5] |
| Limit of Detection (LOD) | 0.52 µg/mL[5] |
| Limit of Quantification (LOQ) | 2.60 µg/mL[5] |
| Specificity | No interference from blank or placebo[1] |
| System Suitability (Tailing Factor) | ≤ 2.0[2] |
| System Suitability (Theoretical Plates) | > 2000[2] |
Experimental Workflow
The logical workflow for the development and validation of the RP-HPLC method for this compound analysis is illustrated in the following diagram.
Caption: Workflow for RP-HPLC Method Development and Validation.
Conclusion
The described RP-HPLC method provides a reliable and efficient tool for the quantitative analysis of this compound in quality control settings. The method is simple, accurate, precise, and specific, meeting the requirements of the ICH guidelines. The provided protocol can be directly implemented for the routine analysis of this compound in both bulk drug and pharmaceutical formulations.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C30H28Br2N2Na2O9 | CID 11954316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound anhydrous | C15H11BrNNaO3 | CID 23693301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RP-HPLC determination of content and related substances of this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Animal Models Evaluating Bromfenac Sodium Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vivo animal models for assessing the efficacy of Bromfenac (B1205295) sodium, a potent nonsteroidal anti-inflammatory drug (NSAID). The protocols outlined below are designed to guide researchers in pharmacology and drug development through the process of evaluating the anti-inflammatory, analgesic, and neuroprotective properties of Bromfenac sodium in a preclinical setting.
Introduction to this compound
This compound is a nonsteroidal anti-inflammatory drug that exerts its therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923).[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] Bromfenac exhibits a higher selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, which is constitutively expressed and involved in homeostatic functions.[1][3][4] This selective inhibition of COX-2 is believed to be the primary mechanism behind its potent anti-inflammatory activity.[3] Animal models have demonstrated that COX-2 is the main mediator of ocular inflammation.[3] The addition of a bromine atom to its structure enhances its lipophilicity, facilitating penetration into ocular tissues.[3]
Signaling Pathway of this compound's Action
The anti-inflammatory action of this compound is initiated by its inhibition of the COX enzymes. This action blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins like PGE2.[2] By reducing the levels of these prostaglandins, this compound effectively mitigates the inflammatory response.
Ocular Inflammation Models
Lipopolysaccharide (LPS)-Induced Uveitis in Rabbits
This model is widely used to simulate acute anterior uveitis and assess the efficacy of anti-inflammatory agents.[5][6][7][8]
Experimental Workflow:
Protocol:
-
Animals: Use healthy New Zealand White or Dutch Belted rabbits.
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least one week.
-
Grouping: Randomly assign rabbits to different treatment groups (e.g., vehicle control, this compound 0.1%).
-
Pre-treatment: One hour prior to LPS injection, instill one drop of the test substance into the conjunctival sac.[5][6]
-
Induction of Uveitis:
-
Post-treatment: For intravenous LPS, instill one drop of the test substance every hour for 8 hours.[5][6] For intravitreal LPS, instill drops every 2 hours for 24 hours.[5][6]
-
Assessment of Inflammation:
-
Continuously measure aqueous flare for 8 hours post-intravenous LPS injection using a laser flare cell meter.[5][6]
-
At 24 hours post-intravitreal LPS injection, perform a slit-lamp examination to score anterior inflammatory signs.[5][6]
-
Collect aqueous humor to measure protein concentration and count inflammatory cells (polymorphonuclear leukocytes).[5][6]
-
Quantitative Data Summary:
| Model | Treatment | Parameter | Result | Reference |
| Intravenous LPS-induced uveitis (Rabbit) | Single drop of Bromfenac 0.1% | Aqueous protein production | Complete inhibition | [5][6] |
| Intravenous LPS-induced uveitis (Rabbit) | Pranoprofen (8 instillations) | Aqueous protein production | 70% inhibition | [5][6] |
| Intravitreal LPS-induced uveitis (Rabbit) | Bromfenac 0.1% | Anterior inflammatory signs | Complete inhibition | [5] |
| Intravitreal LPS-induced uveitis (Rabbit) | Bromfenac 0.1% | Polymorphonuclear leukocyte infiltration | Significant inhibition | [5] |
| Intravitreal LPS-induced uveitis (Rabbit) | Betamethasone | Inflammatory signs | 50% inhibition | [5] |
Bovine Serum Albumin (BSA)-Induced Uveitis in Rabbits
This model is used to study chronic uveitis.
Protocol:
-
Animals and Acclimation: As described in the LPS model.
-
Induction: Inject bovine serum albumin (BSA) (10 µg) into the vitreous humor.[5]
-
Treatment: Instill the test drug twice daily for 25 days.[5]
-
Assessment: Observe anterior and posterior inflammation over the 25-day period. Peak inflammation typically occurs between days 10 and 12.[5]
Quantitative Data Summary:
| Model | Treatment | Parameter | Result | Reference |
| BSA-induced chronic uveitis (Rabbit) | Bromfenac | Anterior inflammation | 70% decrease | [5] |
| BSA-induced chronic uveitis (Rabbit) | Bromfenac | Posterior inflammation | 50% decrease | [5] |
| BSA-induced chronic uveitis (Rabbit) | Betamethasone | Anterior inflammation | 70% inhibition | [5] |
| BSA-induced chronic uveitis (Rabbit) | Betamethasone | Posterior inflammation | 80% inhibition | [5] |
Systemic Inflammation and Pain Models
Carrageenan-Induced Paw Edema in Rats
This is a classic model for acute inflammation and is used to evaluate the anti-inflammatory effects of NSAIDs.[10][11][12]
Protocol:
-
Animals: Use male Wistar rats (200-250g).[13]
-
Acclimation: House animals for at least one week under standard laboratory conditions.[13]
-
Treatment: Apply topical preparations of this compound (0.01-0.32%) to the paw or back of the rats.[10]
-
Induction: Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.[11][12]
-
Assessment: Measure the volume of the paw using a plethysmometer at various time points after carrageenan injection (e.g., 3-5 hours for maximal edema).[11]
Quantitative Data Summary:
| Model | Treatment Concentration | Result | Comparison | Reference |
| Carrageenan paw edema (Rat) | 0.01-0.32% Bromfenac | Significant anti-inflammatory activity | More potent than indomethacin (B1671933) and hydrocortisone | [10] |
Acetylcholine-Induced Abdominal Constriction (Writhing) Test in Mice
This model is used to assess the analgesic properties of test compounds.[10][14][15]
Protocol:
-
Animals: Use male ICR mice.[10]
-
Treatment: Apply topical this compound (0.1-0.32%) to the backs of the mice.[10]
-
Induction: After a set pretreatment time (e.g., 4-7 hours), inject acetylcholine (B1216132) intraperitoneally to induce abdominal constrictions (writhing).[10]
-
Assessment: Count the number of writhes over a specific period (e.g., 10 minutes) after acetylcholine injection. A reduction in the number of writhes indicates an analgesic effect.
Quantitative Data Summary:
| Model | Treatment Concentration | Result | Comparison | Reference |
| Acetylcholine-induced writhing (Mouse) | 0.1-0.32% Bromfenac | Topical analgesic activity | More potent than indomethacin (24.9X) and ketoprofen (B1673614) (~14.9X) | [10] |
Neuroinflammation Model
Ischemia-Reperfusion (IR) Injury Glaucoma Model in Rats
This model is used to study neuroinflammation and the neuroprotective effects of drugs in the context of glaucoma.[1]
Protocol:
-
Animals: Use appropriate rat strains for glaucoma research.
-
Induction of IR Injury: Induce transient ischemia in the retina followed by reperfusion to mimic glaucomatous damage.
-
Treatment: Administer 0.1% this compound hydrate (B1144303) ophthalmic solution topically once daily.[1]
-
Assessment:
Quantitative Data Summary:
| Model | Treatment | Parameter | Result | Reference |
| Ischemia-Reperfusion (IR) Glaucoma Model (Rat) | Bromfenac | GFAP, Iba-1, iNOS, COX-2, PGE2-R expression | Significant decrease in expression | [1] |
| Ischemia-Reperfusion (IR) Glaucoma Model (Rat) | Bromfenac | RGC survival | Improved survival | [1] |
| Ischemia-Reperfusion (IR) Glaucoma Model (Rat) | Bromfenac | ERG b-wave and PhNR amplitude | Significant increase compared to IR model | [1] |
Concluding Remarks
The animal models described in these application notes provide a robust framework for the preclinical evaluation of this compound. The choice of model will depend on the specific therapeutic indication being investigated. It is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups to ensure the validity of the experimental results. The quantitative data summarized herein offer a benchmark for assessing the potency and efficacy of this compound in various inflammatory and pain paradigms.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. LPS induced Uveitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The topical anti-inflammatory and analgesic properties of bromfenac in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-Vivo Models for Management of Pain [scirp.org]
Application Notes and Protocols: Ocular Drug Delivery Systems for Bromfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of various ocular drug delivery systems for Bromfenac (B1205295) sodium. This document is intended to guide researchers in formulating advanced ophthalmic drug delivery systems to enhance the therapeutic efficacy of Bromfenac sodium for treating ocular inflammation.
Introduction to this compound and Ocular Delivery Challenges
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology to manage postoperative inflammation and pain, particularly after cataract surgery.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins, the mediators of inflammation and pain.[2][3] Bromfenac exhibits a higher potency for COX-2, which is predominantly induced during inflammatory responses.[4]
Conventional eye drop formulations of this compound suffer from poor bioavailability due to rapid nasolacrimal drainage, tear turnover, and the corneal barrier, necessitating frequent administration.[5] Advanced drug delivery systems aim to overcome these limitations by providing sustained drug release, increased residence time, and targeted delivery.
Mechanism of Action: COX Pathway Inhibition
Surgical trauma or inflammation triggers the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then convert arachidonic acid into prostaglandins, which mediate inflammatory responses such as vasodilation, increased vascular permeability, and pain.[1][6] Bromfenac inhibits COX-1 and COX-2, thereby blocking prostaglandin (B15479496) synthesis and reducing ocular inflammation.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Bromfenac Sodium in Aqueous Humor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenac (B1205295) sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) administered as an ophthalmic solution to manage postoperative inflammation and pain following cataract surgery.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the synthesis of prostaglandins, key mediators of intraocular inflammation.[3] Accurate quantification of Bromfenac in the aqueous humor is essential for pharmacokinetic studies, dose-response relationship assessments, and the development of new ophthalmic formulations. This document provides a detailed protocol for the quantification of Bromfenac sodium in aqueous humor using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Bromfenac exerts its anti-inflammatory effects by blocking the cyclooxygenase (COX) pathway. By inhibiting COX-1 and COX-2, Bromfenac prevents the conversion of arachidonic acid to prostaglandins, which are responsible for mediating inflammation, pain, and other physiological responses in the eye.[3][6]
References
- 1. Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of analgesic efficacy of this compound ophthalmic solution 0.09% versus ketorolac tromethamine ophthalmic solution 0.5% following LASEK or Epi-LASIK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. In Vivo Pharmacokinetics of Bromfenac Ophthalmic Solution 0.075%, Bromfenac Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Bromfenac Sodium in Postoperative Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bromfenac (B1205295) sodium in preclinical and clinical studies focused on postoperative inflammation. This document outlines the mechanism of action, key experimental protocols, and relevant quantitative data to facilitate research and development.
Introduction to Bromfenac Sodium
This compound is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology to manage postoperative inflammation and pain, particularly following cataract surgery.[1][2] Its efficacy stems from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][3] The addition of a bromine atom to its structure enhances its lipophilicity, facilitating penetration into ocular tissues and extending its duration of action.[4]
Mechanism of Action: Selective COX-2 Inhibition
Bromfenac exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and increased vascular permeability.[4][5] It selectively inhibits the COX-2 enzyme, which is induced at sites of inflammation, while having a lesser effect on the constitutively expressed COX-1 enzyme responsible for homeostatic functions.[1][3][4] This selectivity profile is advantageous as it minimizes the risk of side effects associated with non-selective NSAIDs.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the arachidonic acid pathway.
Quantitative Data
In Vitro COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Bromfenac | COX-1 | 0.210 | 32-fold for COX-2 | [6] |
| COX-2 | 0.0066 | [6] | ||
| Ketorolac (B1673617) | COX-1 | 0.02 | 6-fold for COX-1 | [6] |
| COX-2 | 0.12 | [6] |
Ocular Pharmacokinetics of Bromfenac 0.1% Ophthalmic Solution
| Parameter | Value | Reference |
| Mean Peak Aqueous Humor Concentration | 78.7 ng/mL | [7][8] |
| Time to Peak Concentration | 150-180 minutes | [7][8] |
| Elimination Half-Life (Aqueous Humor) | Approximately 1.4 hours | [2][8] |
Experimental Protocols
Protocol 4.1: In Vitro COX Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Prostaglandin (B15479496) E2 (PGE2) immunoassay kit
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the COX-1 or COX-2 enzyme to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period to allow for prostaglandin production.
-
Stop the reaction according to the immunoassay kit instructions.
-
Measure the amount of PGE2 produced using the immunoassay kit and a microplate reader.[6]
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 4.2: Animal Model of Postoperative Ocular Inflammation
This protocol describes the induction and assessment of ocular inflammation in an animal model to evaluate the efficacy of this compound.
Animals:
-
New Zealand white rabbits or other suitable species.
Materials:
-
This compound ophthalmic solution (e.g., 0.09%)
-
Vehicle control (e.g., buffered saline)
-
Anesthetic agents for animals
-
Lipopolysaccharide (LPS) to induce inflammation
-
Slit-lamp biomicroscope
-
Fluorophotometer
-
FITC-dextran
-
ELISA kit for PGE2 measurement
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for a minimum of one week.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Bromfenac-treated, vehicle-treated, and untreated control).
-
Drug Administration: Administer one drop of Bromfenac ophthalmic solution or vehicle to the designated eye(s) at specific time points before inducing inflammation (e.g., 2 hours and 1 hour prior).[6]
-
Induction of Inflammation: Induce ocular inflammation by a suitable method, such as an intravenous injection of LPS.[6]
-
Assessment of Inflammation:
-
Clinical Scoring: At various time points post-inflammation induction, examine the eyes using a slit-lamp biomicroscope. Score the signs of inflammation such as conjunctival redness, chemosis, and anterior chamber flare based on a standardized grading scale.[9]
-
Aqueous Humor Analysis:
-
Collect aqueous humor samples from the anterior chamber.
-
Measure the leakage of FITC-dextran into the anterior chamber using a fluorophotometer to quantify the breakdown of the blood-aqueous humor barrier.[6]
-
Measure the concentration of PGE2 in the aqueous humor using an ELISA kit to assess the level of inflammation.[6]
-
-
-
Data Analysis: Compare the inflammation scores and biochemical markers between the Bromfenac-treated and control groups to determine the anti-inflammatory efficacy.
Caption: Experimental workflow for the animal model of postoperative ocular inflammation.
Safety Considerations
While Bromfenac is generally well-tolerated, it is important to be aware of potential side effects observed in clinical use, which can include a burning or stinging sensation upon instillation and, in rare cases, corneal thinning or damage.[1] Researchers should monitor for any adverse reactions in animal models.
Conclusion
This compound is a valuable tool for studying and managing postoperative inflammation due to its potent and selective COX-2 inhibitory activity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Adherence to detailed experimental protocols and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromfenac Ophthlamic Solution: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ocular pharmacokinetics of a single dose of this compound ophthalmic solution 0.1% in human aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Quantitative Assessment of Experimental Ocular Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bromfenac Sodium in Prostaglandin Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromfenac (B1205295) sodium is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its significant anti-inflammatory and analgesic properties.[1][2][3] Primarily used in ophthalmology, its therapeutic effect stems from the inhibition of prostaglandin (B15479496) synthesis.[4][5] Bromfenac acts by blocking the activity of cyclooxygenase (COX) enzymes, which are essential for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][6][7]
There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[1][6][8] Bromfenac sodium demonstrates a notable selective inhibition of COX-2 over COX-1, making it an effective targeted anti-inflammatory agent while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][6][9][10] These application notes provide detailed protocols for utilizing this compound in prostaglandin synthesis assays to evaluate its inhibitory activity.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The anti-inflammatory action of this compound is achieved by intercepting the prostaglandin synthesis cascade. This process begins when phospholipase A2 releases arachidonic acid from membrane phospholipids.[6] Arachidonic acid is then converted by COX-1 and COX-2 enzymes into the unstable intermediate, Prostaglandin H2 (PGH2).[6] PGH2 serves as the precursor for various other prostaglandins, including Prostaglandin E2 (PGE2), a primary mediator of inflammation.[6] Bromfenac exerts its effect by binding to and inhibiting the activity of both COX-1 and COX-2, with a significantly higher potency against the inflammation-induced COX-2 isoform, thereby blocking the production of PGH2 and subsequent pro-inflammatory prostaglandins.[1][10][11]
Mechanism of action of Bromfenac via inhibition of the COX pathway.
Data Presentation: In Vitro COX Inhibition
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.[12] A lower IC50 value signifies greater potency. The data below is compiled from a comparative in vitro study.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 0.210 | 0.0066 | 0.031 |
| Ketorolac (B1673617) | 0.02 | 0.12 | 6.0 |
Data sourced from Waterbury et al. (2006).[8][10][13] Note: IC50 values can vary between studies depending on the specific experimental conditions.[12]
Experimental Protocols
In Vitro COX Inhibition Assay Protocol
This protocol outlines the determination of IC50 values for this compound against human recombinant COX-1 and COX-2 enzymes.[12] The final output is the quantification of Prostaglandin E2 (PGE2) produced.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
This compound
-
Arachidonic acid
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Enzyme Immunoassay (EIA) or ELISA kit for PGE2
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.[12]
-
Prepare a concentrated stock solution of this compound in DMSO.[12]
-
Perform serial dilutions of the Bromfenac stock solution to create a range of test concentrations. Prepare a vehicle control using only DMSO.[12]
-
-
Reaction Setup:
-
In microplate wells or reaction tubes, add the reaction buffer, cofactors, and the diluted COX-1 or COX-2 enzyme.[8][12]
-
Add the appropriate volume of each Bromfenac dilution or vehicle control to the respective wells.[12]
-
Pre-incubate the mixture for a set time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a stopping agent, such as a solution of 1 M HCl.[12]
-
-
Measurement of PGE2 Production:
-
Quantify the amount of PGE2 produced in each reaction using a competitive enzyme immunoassay (EIA) or ELISA kit, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each Bromfenac concentration relative to the vehicle control.[12]
-
Plot the percent inhibition against the logarithm of the Bromfenac concentration and use non-linear regression analysis to determine the IC50 value.
-
A generalized workflow for determining the IC50 of Bromfenac for COX enzymes.
Prostaglandin E2 (PGE2) Immunoassay Protocol (General)
This is a generalized protocol for a competitive binding ELISA used to quantify PGE2 in samples from the COX inhibition assay.
Principle: This assay is based on the competitive binding technique.[14] PGE2 present in a sample competes with a fixed amount of enzyme-labeled PGE2 (e.g., alkaline phosphatase or HRP-labeled) for a limited number of binding sites on a specific monoclonal antibody.[14][15] The amount of enzyme-labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.
Procedure:
-
Standard and Sample Addition:
-
Pipette PGE2 standards and samples (from the COX assay) into the appropriate wells of the antibody-coated microplate.
-
-
Competitive Binding:
-
Washing:
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[15]
-
-
Substrate Addition:
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution.[14]
-
-
Data Acquisition and Analysis:
-
Immediately read the optical density (absorbance) of each well using a microplate reader set to the appropriate wavelength (e.g., 405 nm or 450 nm).[12][14]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve.[12]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bromfenac [drugcentral.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Spectrophotometric Analysis of Bromfenac Sodium in Formulations
Introduction
Bromfenac sodium, chemically known as sodium 2-amino-3-(4-bromobenzoyl) phenylacetate, is a non-steroidal anti-inflammatory drug (NSAID).[1] It functions by inhibiting prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] This potent anti-inflammatory agent is primarily used in ophthalmic solutions to treat postoperative inflammation and pain following cataract surgery.[3][4] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides detailed protocols for the quantitative determination of this compound using UV-Visible spectrophotometry, a simple, cost-effective, and readily available analytical technique. The methods described are applicable for both bulk drug substance and formulated products such as eye drops.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different spectrophotometric methods for the analysis of this compound.
Table 1: UV Spectrophotometric Methods
| Parameter | Method 1 (Zero-Order) | Method 2 (Derivative) | Method 3 (AUC) | Method 4 (in Distilled Water) |
| Solvent/Diluent | Methanol (B129727) | Methanol | Methanol | Distilled Water |
| λmax (nm) | 260[1] | 257.5 (First Order)[1] | 256 - 266[1] | 268[5][6] |
| Linearity Range (µg/mL) | 2 - 12[1] | 2 - 12[1] | 2 - 12[1] | 2 - 10[5] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | ≥ 0.999[1] | ≥ 0.999[1] | 0.998[5] |
| Precision (%RSD) | ≤ 2[1] | ≤ 2[1] | ≤ 2[1] | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | 99.62 ± 0.04[6] |
Table 2: Colorimetric Method
| Parameter | Value |
| Reagents | 0.5% Ceric Ammonium Sulphate (CAS), 4M H₂SO₄, 0.015% Crystal Violet[2] |
| Solvent | Methanol[2] |
| λmax (nm) | 582[2] |
| Linearity Range (µg/mL) | 4 - 20[2] |
| Stability of Color | > 30 minutes[2] |
Experimental Protocols
Protocol 1: UV Spectrophotometric Analysis in Methanol
This protocol is based on the zero-order UV spectrophotometric method.
1. Instrumentation:
-
A UV-Visible double beam spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cells.[1]
-
Analytical balance.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (AR grade).[1]
-
Volumetric flasks and pipettes.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[7]
-
Dissolve the standard in approximately 70 mL of methanol by sonication.
-
Make up the volume to 100 mL with methanol.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in the concentration range of 2-12 µg/mL using methanol as the diluent.[1]
5. Sample Preparation (from Ophthalmic Solution - 0.09% w/v):
-
Take a volume of the ophthalmic solution equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to get a concentration of 100 µg/mL.
-
Further dilute this solution with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
6. Spectrophotometric Measurement:
-
Scan the prepared working standard solutions from 400 nm to 200 nm to determine the absorption maximum (λmax), which should be around 260 nm.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Protocol 2: Colorimetric Analysis
This protocol describes a colorimetric method for the determination of this compound.
1. Instrumentation:
-
A UV-Visible double beam spectrophotometer (e.g., Jasco V-630) with 1 cm matched quartz cells.[2]
-
Analytical balance.
2. Reagents and Materials:
-
This compound reference standard.
-
Ceric Ammonium Sulphate (CAS), 0.5% solution.[2]
-
Sulphuric Acid (H₂SO₄), 4M solution.[2]
-
Crystal Violet, 0.015% solution.[2]
-
Methanol (AR grade).
-
Volumetric flasks and pipettes.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Transfer aliquots (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 mL) of the standard stock solution into a series of 10 mL volumetric flasks to obtain concentrations of 4, 8, 12, 16, and 20 µg/mL.[2]
-
To each flask, add 0.5 mL of 0.5% CAS solution, followed by 1 mL of 4M H₂SO₄.[2]
-
Allow the solutions to stand for 20 minutes.[2]
-
Add 1.5 mL of 0.015% crystal violet solution to each flask and make up the volume to 10 mL with methanol.[2]
-
Prepare a reagent blank in the same manner, omitting the this compound solution.
5. Sample Preparation (from Ophthalmic Solution - 0.09% w/v):
-
Take a volume of the ophthalmic solution equivalent to 1 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Proceed with the color development as described in step 4 for the working standard solutions.[2]
6. Spectrophotometric Measurement:
-
Measure the absorbance of the violet-colored solutions at 582 nm against the reagent blank.[2]
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: Principle of spectrophotometric quantification.
References
- 1. uniquepubinternational.com [uniquepubinternational.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijpsr.com [ijpsr.com]
- 5. ejpps.online [ejpps.online]
- 6. jpsbr.org [jpsbr.org]
- 7. jpsbr.org [jpsbr.org]
Application Notes and Protocols for Ex Vivo Corneal Permeation Study of Bromfenac Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ex vivo corneal permeation studies of Bromfenac (B1205295) sodium. This information is critical for the preclinical assessment of ophthalmic drug formulations, enabling the evaluation of drug delivery efficiency across the corneal barrier.
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology to manage pain and inflammation, particularly after cataract surgery.[1] Its efficacy is dependent on its ability to penetrate the cornea and reach intraocular tissues in therapeutic concentrations. Ex vivo studies using excised animal corneas mounted in Franz diffusion cells are a widely accepted method for evaluating the transcorneal penetration of ophthalmic drugs.[2][3]
Experimental Protocols
This section details the methodology for conducting an ex vivo corneal permeation study of this compound.
Materials and Equipment
-
Tissues: Freshly excised animal corneas (e.g., goat, rabbit, or porcine).[2][4] Animal eyeballs should be obtained from a local abattoir immediately after slaughter and transported to the laboratory on ice in cold saline.[4][5]
-
Franz Diffusion Cells: Vertical glass Franz-type diffusion cells with a known diffusion area.[2]
-
Receptor Solution: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.[2][6] The solution should be degassed before use to prevent bubble formation.[6]
-
This compound Formulations: Test formulations (e.g., solutions, suspensions, nanoformulations) and a control formulation (e.g., this compound in PBS).
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector for the quantification of this compound.[2][3]
-
General Laboratory Equipment: Magnetic stirrer, water bath or temperature control system, scalpels, forceps, calibrated pipettes, vials, and standard laboratory glassware.[6]
Preparation of Corneal Membranes
-
Upon receiving the fresh eyeballs, gently wash them with cold saline to remove any adhering tissues or pigments.[2][5]
-
Carefully excise the cornea with 2-4 mm of the surrounding scleral tissue using a sharp scalpel.[2][4]
-
Rinse the excised cornea with cold saline.[2]
-
Store the prepared corneas in PBS at 4°C and use them within a few hours of excision to ensure tissue viability.[2]
Franz Diffusion Cell Setup
-
Thoroughly clean the Franz diffusion cells and magnetic stir bars.[2]
-
Fill the receptor chamber with the degassed receptor solution (PBS, pH 7.4), ensuring no air bubbles are trapped.[2][6]
-
Place a small magnetic stir bar in the receptor chamber.[2]
-
Mount the excised cornea securely between the donor and receptor chambers, with the epithelial surface facing the donor chamber.[7] Ensure the cornea is flat and securely clamped to prevent leakage.[2][6]
-
Allow the system to equilibrate for 15-30 minutes, maintaining the temperature at 37 ± 0.5°C to mimic physiological conditions.[4]
Dosing and Sample Collection
-
Apply a precise volume of the this compound formulation to the corneal surface in the donor chamber.[4]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling arm.[2]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions and a constant volume.[2]
Quantification of this compound by HPLC
-
Analyze the collected samples using a validated HPLC-UV method.[2][8]
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., Capcellpak C18, 150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of 0.05 mol/L ammonium (B1175870) acetate (B1210297) (pH adjusted to 6.0 with glacial acetic acid), methanol, and tetrahydrofuran (B95107) (68:22:10, v/v/v).[8] Another suitable mobile phase is a mixture of Methanol and 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40% v/v) with the pH adjusted to 6.0.[9]
-
Column Temperature: 40°C.[8]
-
-
Prepare a calibration curve using standard solutions of this compound in the receptor solution to determine the drug concentration in the collected samples.[2]
Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot it against time.[2]
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.[2]
-
Calculate the permeability coefficient (Kp) using the following equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor chamber.[2]
-
The lag time (tL) can be determined from the x-intercept of the linear portion of the cumulative amount permeated versus time plot.[2]
Data Presentation
The following tables summarize representative permeation parameters for this compound from ex vivo corneal permeation studies.
Table 1: Ex Vivo Corneal Permeation Parameters of this compound
| Formulation | Cornea Source | Permeability Coefficient (Kp) (cm/s) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (tL) (h) | Reference |
| This compound solution | Porcine | 17-18 x 10⁻⁷ | Not Reported | Not Reported | [7] |
| This compound solution | Porcine | ≈21 x 10⁻⁷ | Not Reported | Not Reported | [7][12] |
Table 2: Formulation Characteristics of Investigated this compound Delivery Systems
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Pluronic Nanomicelles | 5% w/v Pluronic F127, 0.2% w/v Hyaluronic acid | 38.74 ± 4.12 | -17.6 ± 0.1 | Not Reported | [5][13] |
| Hyaluronan-enriched Cubosomes | 7% w/w Glycerol monoolein, 0.7% w/w Poloxamer 407, 2.5% w/w Polyvinyl alcohol | 149.30 ± 15.24 | -30.80 ± 0.61 | 61.66 ± 1.01 | [14][15] |
Note: The studies on nanomicelles and cubosomes demonstrated enhanced corneal permeation compared to conventional aqueous solutions, with the nanomicellar formulation showing a 1.5-fold increase in ocular availability.[5][13][14]
Visualizations
Caption: Workflow for the ex vivo corneal permeation study.
Caption: Bromfenac's anti-inflammatory signaling pathway.
References
- 1. Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. 2.5.10. Ex Vivo Corneal Permeation Study [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. alterlab.co.id [alterlab.co.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of this compound Loaded Pluronic Nanomicelles: Characterization and Corneal Permeation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of hyaluronan-enriched cubosomes for bromfenac delivery enhancing corneal permeation: characterization, ex vivo, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of hyaluronan-enriched cubosomes for bromfenac delivery enhancing corneal permeation: characterization, ex vivo, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Bromfenac Sodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture-based assays for investigating the pharmacological effects of Bromfenac sodium, a potent nonsteroidal anti-inflammatory drug (NSAID). The detailed protocols and data presentation are designed to assist in the evaluation of this compound's anti-inflammatory and cytotoxic properties in a controlled in vitro environment.
Introduction
This compound is a well-established NSAID primarily known for its potent inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[1] By blocking the synthesis of prostaglandins, Bromfenac effectively reduces inflammation and pain.[2][3] Its mechanism of action involves a notable selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[2][4] This selectivity is a key attribute that differentiates it from other NSAIDs and contributes to its therapeutic efficacy.[4][5] These protocols will enable researchers to quantify the inhibitory effects of Bromfenac on key inflammatory pathways and assess its impact on cell viability.
Data Presentation
The following tables summarize quantitative data from representative in vitro studies on this compound.
Table 1: In Vitro IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.210[2] | 0.0066[2] | 31.8 |
| Ketorolac | 0.02[2] | 0.12[2] | 0.17 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity ratio indicates the preference for COX-2 inhibition.
Table 2: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| Bromfenac Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 96.5 ± 4.8 |
| 50 | 94.1 ± 5.3 |
| 100 | 89.7 ± 6.2 |
Note: Cell viability was assessed using the MTT assay after 24 hours of treatment. A significant reduction in viability below 80-90% may be indicative of cytotoxicity.[1]
Table 3: Inhibitory Effects of this compound on LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
| Treatment | PGE2 Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
| Control | < 1 | < 1 | < 1 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + Bromfenac (1 µM) | 45 | 60 | 55 |
| LPS + Bromfenac (10 µM) | 15 | 30 | 25 |
| LPS + Bromfenac (50 µM) | 5 | 10 | 8 |
Note: Data is representative and compiled from typical results of NSAID studies on LPS-stimulated macrophages. Actual values may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Bromfenac's Mechanism of Action: Inhibition of the Inflammatory Cascade
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger intracellular signaling cascades that lead to the expression of pro-inflammatory genes. A central pathway is the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor.[1] NF-κB activation, along with other pathways like MAPK, induces the expression of COX-2.[1] The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins, including the potent inflammatory mediator Prostaglandin E2 (PGE2).[1] Bromfenac exerts its anti-inflammatory effect by selectively inhibiting COX-2, thereby blocking PGE2 production.[1]
Caption: Bromfenac inhibits COX-2, blocking PGE2 synthesis.
Experimental Workflow for Assessing Bromfenac's Anti-inflammatory Effects In Vitro
The evaluation of Bromfenac's anti-inflammatory efficacy follows a structured workflow. The process begins with the culture of a suitable cell line, such as RAW 264.7 murine macrophages. A cytotoxicity assay is then performed to establish a range of non-toxic concentrations of the drug. Subsequently, cells are pre-treated with various concentrations of Bromfenac before being stimulated with an inflammatory agent like LPS. Finally, cell culture supernatants and lysates are collected for downstream assays to quantify key inflammatory markers.[1]
Caption: Workflow for assessing Bromfenac's effects.
Experimental Protocols
Cell Culture
This protocol describes the routine maintenance of the RAW 264.7 murine macrophage cell line, a common model for studying inflammation.
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Detach the adherent cells using a cell scraper in the presence of fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6, depending on the desired cell density.
-
Refresh the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic concentration range of this compound.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[1]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of Bromfenac (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate for 24 hours at 37°C.[1]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Prostaglandin E2 (PGE2) Measurement by ELISA
This protocol quantifies the amount of PGE2 released into the cell culture medium.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used. PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for binding sites on a specific monoclonal antibody. The signal is inversely proportional to the amount of PGE2 in the sample.[1]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of Bromfenac for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[1]
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. Briefly, add standards and samples to the antibody-coated plate, followed by the enzyme-conjugated PGE2. After incubation and washing steps, add the substrate and stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration from the standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol quantifies the levels of key pro-inflammatory cytokines secreted by the cells.
-
Principle: A sandwich ELISA is typically used. A capture antibody specific to the cytokine is coated on the plate. The sample is added, followed by a biotinylated detection antibody and then a streptavidin-HRP conjugate. The signal is directly proportional to the cytokine concentration.[1]
-
Procedure:
-
Prepare cells and treat with Bromfenac and LPS as described previously.
-
Collect and clarify the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
-
Western Blot Analysis of NF-κB Activation
This protocol assesses the effect of Bromfenac on the NF-κB signaling pathway by measuring the levels of key proteins.
-
Principle: Western blotting is used to detect changes in the protein levels of total NF-κB p65, IκBα, and phosphorylated IκBα (p-IκBα). Inhibition of IκBα degradation and subsequent p65 nuclear translocation indicates suppression of the NF-κB pathway.[2]
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with Bromfenac and/or LPS as required. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p65, IκBα, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control.
-
References
Troubleshooting & Optimization
Improving the solubility of Bromfenac sodium for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using Bromfenac (B1205295) sodium in in vitro assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the successful application of Bromfenac sodium in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for preparing this compound stock solutions for in vitro experiments?
A1: For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the most frequently recommended solvent for creating this compound stock solutions.[1] this compound exhibits high solubility in DMSO, with reported concentrations ranging from ≥14.7 mg/mL to 100 mg/mL.[1][2][3][4] It is also soluble in water at concentrations of ≥100 mg/mL.[2] For the free acid form of Bromfenac, which is less soluble in water, DMSO is the preferred solvent. It is crucial to use anhydrous, sterile-filtered DMSO, as moisture can negatively impact solubility.[1]
Q2: What is the difference between Bromfenac and this compound, and which form should I use?
A2: Bromfenac is the free acid form, while this compound is its salt.[1] The sodium salt is significantly more soluble in aqueous solutions.[1][5] For most in vitro assays that utilize aqueous culture media, this compound is the recommended form due to its superior water solubility.[1][5] If you are working with the free acid form, it will need to be dissolved in an organic solvent like DMSO first.[1]
Q3: Can I store this compound stock solutions? If so, under what conditions?
A3: Yes, this compound stock solutions prepared in DMSO can be stored at -20°C for several months.[1][4] To maintain the integrity of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. This helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound and the introduction of moisture into the DMSO.[1] Aqueous solutions are not recommended for storage for more than one day.[3]
Troubleshooting Guide
Issue: My this compound solution precipitates when I add it to my cell culture medium.
Precipitation upon addition to aqueous-based culture media is a common challenge with compounds initially dissolved in DMSO.[1] Here are several strategies to mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of Bromfenac in your assay.[1]
-
Prepare an Intermediate Dilution: Before adding the stock solution to your final culture volume, create an intermediate dilution in pre-warmed (37°C) cell culture medium. For instance, add 10 µL of a 10 mM stock solution to 990 µL of medium to make a 100 µM working solution.[1]
-
Pre-warm the Medium: Ensuring your cell culture medium is pre-warmed to 37°C before the addition of the Bromfenac solution can aid in maintaining solubility.[1]
-
Increase DMSO Concentration (with caution): While you can increase the final percentage of DMSO in your culture, be aware that DMSO can be toxic to cells, typically at concentrations above 0.5-1%.[1] It is essential to include a vehicle control with the equivalent DMSO concentration to assess its effect on your specific cell line.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | ≥ 100 mg/mL | ≥ 261 mM | [2] |
| DMSO | ≥ 14.7 mg/mL | ≥ 38.5 mM | [1][4] |
| DMSO | ~100 mM | ~37.9 mg/mL | [3] |
| Water | ≥ 100 mg/mL | ≥ 261 mM | [2] |
| Water | ~5 mM | ~1.9 mg/mL | [3] |
| Ethanol | ~5 mM | ~1.9 mg/mL | [3] |
| PBS | 33.33 mg/mL | 87.0 mM | [2] |
Note: The molecular weight of this compound hydrate (B1144303) (C₁₅H₁₄BrNNaO₄₅) is 383.17 g/mol [2], and this compound is 356.2 g/mol .[3] Calculations are based on the respective molecular weights provided in the sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (MW: 356.15 g/mol )[1]
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or cryovials[1]
-
Calibrated analytical balance
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh 3.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound.[1]
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.[1]
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile cryovials and store at -20°C.[1]
Protocol 2: Dilution of this compound for Cell Culture Treatment
Objective: To treat cultured cells with a final concentration of 10 µM this compound.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM Bromfenac stock solution from the -20°C freezer and allow it to thaw at room temperature.[1]
-
Prepare Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To minimize the risk of precipitation, prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed medium to create a 100 µM working solution. Mix gently by pipetting.[1]
-
Final Dilution: Add the appropriate volume of the 100 µM working solution to your cell culture wells to achieve the desired final concentration of 10 µM. For example, if a well contains 900 µL of medium, add 100 µL of the 100 µM working solution.[1]
-
Vehicle Control: In parallel, prepare a vehicle control by adding the same final concentration of DMSO to control wells. In this example, the final DMSO concentration would be 0.1%.[1]
-
Incubation: Gently swirl the plate to ensure an even distribution of the compound and return the plate to the incubator for the desired treatment duration.[1]
Visualizations
Signaling Pathway of this compound
Experimental Workflow for In Vitro Assay
Troubleshooting Logic for Precipitation
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating UPLC Method for Bromfenac Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Bromfenac sodium.
Frequently Asked Questions (FAQs)
Q1: What are the typical UPLC parameters for the analysis of this compound and its impurities?
A new, rapid, stability-indicating reversed-phase UPLC method has been developed and validated for the determination of this compound and its impurities.[1][2][3][4] The chromatographic separation is achieved on a Waters Acquity BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 μm) using a gradient elution of a binary mixture of 0.01 M potassium dihydrogen phosphate (B84403) (pH 3.3) and acetonitrile.[1][3][4]
Table 1: UPLC Method Parameters
| Parameter | Specification |
| Column | Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm) |
| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH 3.3) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 0.5 mL/min |
| Gradient Program | 0.0/15, 3/30, 10/100, 14/100, 14.1/15, 18.0/15 (Time in min/%B) |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm (using a photodiode array detector) |
| Injection Volume | 3.0 μL |
| Diluent | Methanol and water (equal volumes) |
Q2: How is the stability-indicating capability of this UPLC method established?
To confirm the method's ability to separate this compound from its degradation products, forced degradation studies are performed.[1][2][3][4] The drug is subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3][4] The major degradation products are then identified.
Q3: What are the key validation parameters for this UPLC method according to ICH guidelines?
The developed UPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1][2][3][4]
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Specificity | The method is specific for this compound in the presence of its impurities and degradation products. |
| Linearity (Correlation Coefficient) | > 0.999 |
| LOD | 0.04–0.07 μg/mL |
| LOQ | 0.11–0.23 μg/mL |
| Precision (RSD%) | 2.8% to 4.2% |
| Accuracy (Recovery %) | 96.1% to 102.2% |
| Robustness | The method is robust against small, deliberate variations in method parameters. |
Experimental Protocols
Forced Degradation Studies Protocol
-
Acid Degradation: Treat 5 mL of Bromfenac ophthalmic solution (0.09% w/v) with 0.01 M HCl at 25°C for 1 hour.[1]
-
Base Degradation: Treat 5 mL of the ophthalmic solution with 0.5 M NaOH at 60°C for 6 hours.[1]
-
Neutral Hydrolysis: Expose 5 mL of the ophthalmic solution to water at 60°C for 6 hours.[1]
-
Oxidative Degradation: Treat 5 mL of the ophthalmic solution with 5.0% v/v H₂O₂ at 60°C for 5 hours.[1]
-
Thermal Degradation: Place the ophthalmic solution in a thermally controlled oven at 90°C for up to 24 hours.[1]
-
Neutralization: Neutralize the acid and base-stressed samples with 0.01 M NaOH and 0.5 M HCl, respectively, and dilute to the final volume with the diluent.[1]
Troubleshooting Guides
Issue: Pressure Fluctuations or High Backpressure
-
Possible Causes:
-
Air bubbles in the pump or solvent lines.
-
Blockage in the in-line filter, column frits, or tubing.
-
Worn pump seals.
-
Precipitation of buffer salts in the system.
-
-
Solutions:
-
Degas the mobile phase solvents.
-
Prime the pump to remove air bubbles.
-
Replace the in-line filter or column if blocked.
-
Flush the system with water and then an appropriate organic solvent to dissolve any precipitates.
-
Replace pump seals if they are worn.
-
Issue: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Possible Causes:
-
Column contamination or degradation.
-
Inappropriate mobile phase pH.
-
Sample overload.
-
Extra-column volume effects from improper connections.
-
-
Solutions:
-
Wash the column with a strong solvent or replace it if necessary.
-
Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
-
Reduce the injection volume or sample concentration.
-
Check and tighten all fittings to minimize dead volume.
-
Issue: Unstable Baseline (Noise or Drift)
-
Possible Causes:
-
Contaminated mobile phase or detector flow cell.
-
Detector lamp nearing the end of its life.
-
Incomplete mobile phase mixing.
-
Temperature fluctuations in the column oven.
-
-
Solutions:
-
Use high-purity solvents and filter the mobile phase.
-
Clean the detector flow cell according to the manufacturer's instructions.
-
Replace the detector lamp if necessary.
-
Ensure proper mixing of the mobile phase components.
-
Verify the stability of the column oven temperature.
-
Visualizations
Caption: Experimental workflow for the stability-indicating UPLC method of this compound.
Caption: Troubleshooting decision tree for common UPLC issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Bromfenac Sodium Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromfenac (B1205295) sodium formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Issue: Precipitation or Cloudiness Observed in Aqueous Formulations
Q1: My Bromfenac sodium solution is showing precipitation after preparation. What are the possible causes and solutions?
A1: Precipitation of this compound in aqueous solutions is a common challenge, often linked to its pH-dependent solubility and the potential for polymorphism. Bromfenac requires an alkaline pH to achieve sufficient solubility for ophthalmic formulations.[1] Here’s a step-by-step troubleshooting approach:
-
Verify pH: Ensure the pH of your formulation is within the optimal range for this compound solubility, typically around pH 7.8 to 8.3.[2][3][4] The stability of aqueous solutions can be enhanced by adjusting the pH to a range of 6.0-9.0.[5]
-
Buffering Capacity: Use a suitable buffer system, such as a borate (B1201080) buffer, to maintain a stable pH.[6]
-
Solubilizers: Consider the addition of solubilizing agents. Non-ionic solubilizers like Polysorbate 80 or polyoxyl-15-hydroxystearate have been shown to improve the stability of this compound solutions.[7][8]
-
Temperature: Pre-warming the medium (e.g., to 37°C) before adding the this compound stock solution can sometimes help maintain solubility, especially when preparing solutions for in-vitro cell culture assays.[9]
-
Polymorphism: Be aware that this compound can exist in different crystalline forms (polymorphs) with varying solubilities.[3][10] Ensure you are using a consistent and well-characterized form of the active pharmaceutical ingredient (API).
Issue: Degradation and Impurity Formation
Q2: I am observing unknown peaks in my chromatograms during stability studies. What are the likely degradation products and how can I minimize them?
A2: this compound is susceptible to hydrolytic degradation, particularly in aqueous solutions.[1] The primary degradation pathways can be influenced by pH, light, and oxidative stress.[11][12][13]
-
Common Impurities: A known impurity is 7-(4-bromobenzoyl)-l,3-dihydro-2H-indol-2-one, also referred to as Impurity A.[7] Other degradation products can form under stress conditions.
-
pH Control: Maintaining the formulation pH within the optimal range (typically 7.5-8.5) is crucial for minimizing hydrolytic degradation.[5]
-
Antioxidants: While some formulations include antioxidants like sodium sulfite, it is a known eye irritant.[6][7][8] Newer formulations aim to achieve stability without such additives, relying on pH control and solubilizers.[7][8]
-
Photostability: Protect your formulation from light during manufacturing and storage to prevent photolytic degradation.[11][12]
-
Chelating Agents: The inclusion of a chelating agent like edetate disodium (B8443419) (EDTA) can help prevent degradation catalyzed by metal ions.[6]
Frequently Asked Questions (FAQs)
Solubility and Formulation
Q3: What is the difference between Bromfenac free acid and this compound, and which should I use?
A3: Bromfenac is the free acid form, while this compound is its salt. The sodium salt is significantly more soluble in aqueous solutions, making it the preferred choice for most ophthalmic formulations and in-vitro assays using aqueous culture media.[9]
Q4: What are suitable solvents for preparing this compound stock solutions for in-vitro experiments?
A4: For in-vitro use, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound, with reported solubilities of ≥14.7 mg/mL.[9][14] Stock solutions in DMSO can typically be stored at -20°C for several months.[9] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]
Q5: What excipients are commonly used in this compound ophthalmic solutions?
A5: Typical excipients include:
-
Buffering agents: Boric acid and sodium borate to maintain pH.[6]
-
Tonicity agents: To adjust osmolality.
-
Viscosity modifiers: Povidone or hydroxypropyl methylcellulose (B11928114) (HPMC) to increase residence time in the eye.[6][15]
-
Wetting agents/Solubilizers: Tyloxapol or Polysorbate 80 to improve solubility and stability.[6][7]
-
Preservatives: Benzalkonium chloride is a common preservative, though preservative-free formulations are also being developed.
-
Chelating agents: Edetate disodium (EDTA) to sequester metal ions.[6]
Analytical Methods
Q6: What are the typical chromatographic conditions for analyzing this compound and its impurities?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) are standard methods. A C18 column is often used as the stationary phase.[16][17] Mobile phases commonly consist of a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.[16][17][18] Detection is typically performed using a UV detector at wavelengths around 263-268 nm.[2][17]
Controlled Release Formulations
Q7: I am developing a controlled-release formulation of this compound. What are some potential strategies?
A7: Ocular inserts are a promising approach for controlled release, aiming to increase the contact time of the drug in the eye and reduce dosing frequency.[15][19][20] These can be fabricated using a solvent casting method with polymers like hydroxypropyl methylcellulose (HPMC) and plasticizers such as glycerol.[15] The release kinetics from such systems often follow a diffusion-controlled mechanism.[15]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥14.7 mg/mL to 71 mg/mL | [9][14] |
| Water | Soluble (pH-dependent) | [9] |
Table 2: Stability of this compound Formulations Under Stress Conditions
| Stress Condition (Example) | % Degradation | Reference(s) |
| Acid (0.1 N HCl, 60°C, 30 min) | 19.26% | [13] |
| Base (0.1 N NaOH, 60°C, 2 hrs) | 0.11% | [13] |
| Oxidation (0.5% H₂O₂, 30 min, RT) | 11.98% | [13] |
| Thermal (150°C, 24 hrs) | 0.32% | [13] |
| Photolytic | 0.12% | [13] |
Table 3: Example RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., Phenomenex luna 250x4.6mm, 5µ) | [17] |
| Mobile Phase | Methanol: 0.01M Ammonium Dihydrogen Ortho Phosphate Buffer (60:40 v/v), pH 6.0 | [17] |
| Flow Rate | 1.0 mL/min | [17] |
| Detection Wavelength | 268 nm | [17] |
| Retention Time | ~3.63 minutes | [17] |
Experimental Protocols
Protocol 1: Preparation of a this compound Ophthalmic Ocular Insert (Solvent Casting Method)
This protocol is a generalized procedure based on published research and should be optimized for specific experimental needs.[15]
-
Polymer Solution Preparation: Dissolve an appropriate amount of a film-forming polymer (e.g., HPMC) in a suitable solvent system (e.g., methanol:chloroform 1:1) with continuous stirring.
-
Drug Incorporation: Weigh the required amount of this compound and add it to the polymer solution.
-
Plasticizer Addition: Add a plasticizer (e.g., glycerol) to the mixture to improve film flexibility.
-
Homogenization: Stir the mixture for an extended period (e.g., 12 hours) at a controlled room temperature to ensure a uniform dispersion.
-
Casting: Pour a defined volume of the resulting solution into a clean, level petri dish.
-
Drying: Cover the petri dish with an inverted funnel to allow for slow and even evaporation of the solvent over approximately 48 hours at room temperature.
-
Film Retrieval: Once completely dried, carefully peel the ocular insert from the petri dish.
-
Characterization: Evaluate the prepared inserts for properties such as thickness, weight uniformity, drug content, and in-vitro drug release.
Protocol 2: Stability-Indicating UPLC Method for this compound and Impurities
This protocol is a summary of a validated method and serves as a starting point for analytical method development.[1][11][12][21]
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm).
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from its potential impurities.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Dilute the this compound formulation in a suitable diluent to an appropriate concentration for analysis.
-
Forced Degradation Study: To confirm the stability-indicating nature of the method, subject the drug product to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and analyze the resulting solutions to ensure separation of degradation products from the parent peak.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for formulation precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
- 3. US9216947B2 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]
- 4. The efficacy of bromfenac ophthalmic solution 0.07% dosed once daily in achieving zero-to-trace anterior chamber cell severity following cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8299295B2 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]
- 6. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]
- 7. WO2015087267A2 - Stable bromfenac ophthalmic solution - Google Patents [patents.google.com]
- 8. US20170000889A1 - Stable bromfenac ophthalmic solution - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US20130289120A1 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]
- 11. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. jocpr.com [jocpr.com]
- 14. apexbt.com [apexbt.com]
- 15. ejpps.online [ejpps.online]
- 16. researchgate.net [researchgate.net]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. CN106404952A - Determination method for related substances of this compound eye drops - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Bromfenac Sodium Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Bromfenac (B1205295) sodium dosage in animal studies. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing signs of gastrointestinal distress (e.g., anorexia, melena, lethargy) in our rat model after two weeks of oral Bromfenac administration. What is the likely cause and how can we mitigate this?
Answer: The observed signs are likely due to the inhibition of cyclooxygenase-1 (COX-1) in the gastrointestinal mucosa by Bromfenac, which reduces the synthesis of protective prostaglandins (B1171923).[1] Long-term oral administration can lead to gastric irritation, ulceration, and hemorrhage.[1][2]
Mitigation Strategies:
-
Dose Reduction and Titration: Determine the minimum effective dose for your experimental endpoint. A dose titration study can help find a balance between efficacy and potential toxicity.[1]
-
Co-administration of Gastroprotective Agents: The use of proton pump inhibitors (e.g., omeprazole) or histamine (B1213489) H2-receptor antagonists can help reduce gastric acid secretion and protect the stomach lining.[1]
-
Alternative Dosing Routes: If your study permits, consider subcutaneous or transdermal delivery to reduce direct irritation to the gastric mucosa. However, be aware that systemic side effects can still occur.[1]
Question 2: We are using a topical ophthalmic formulation of Bromfenac in a rabbit model and observe corneal clouding and discharge. What could be the cause and how can we address this?
Answer: While Bromfenac is generally well-tolerated in ocular studies, high concentrations or frequent administration can potentially lead to ocular surface irritation.[3][4] Animal studies have also implicated NSAIDs in potentially delaying corneal wound healing.[5]
Troubleshooting Steps:
-
Slit-lamp Examination: Conduct regular slit-lamp examinations to assess the cornea, conjunctiva, and anterior chamber for any signs of epithelial defects, infiltrates, or inflammation.[1]
-
Review of Formulation: Ensure the pH and excipients of your formulation are appropriate for ocular use. For instance, Bromfenac formulations have been tested at pH levels of 7.8 and 8.3.[4][6]
-
Supportive Care: The use of preservative-free artificial tears can help lubricate the ocular surface and may alleviate some irritation.[1]
-
Discontinuation: If signs of corneal thinning or ulceration appear, Bromfenac administration should be ceased immediately, and a veterinary ophthalmologist should be consulted.[1]
Question 3: What is the primary mechanism of action for Bromfenac's anti-inflammatory effect?
Answer: Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins.[5][7] Prostaglandins are key mediators of inflammation, pain, and fever.[5][7] In animal models, prostaglandins have been shown to disrupt the blood-aqueous humor barrier, cause vasodilation, and increase vascular permeability.[7][8] Bromfenac has shown to be a more potent inhibitor of COX-2 than COX-1.[5][6]
Mechanism of Bromfenac action.
Data Presentation
Table 1: Oral Administration of Bromfenac in Rodents
| Animal Model | Dosage | Effect | Study Details |
| Rat | 0.316 mg/kg | Significant anti-inflammatory activity up to 24 hours. | Single oral dose in a carrageenan foot edema model.[9] |
| Rat | up to 0.6 mg/kg/day | No significant increases in tumor incidence. | Long-term carcinogenicity study.[7][8] |
| Rat | 0.9 mg/kg/day (male), 0.3 mg/kg/day (female) | No impairment of fertility. | Oral administration.[3][7][8] |
| Mouse | 0.1-0.32% | Topical analgesic activity. | Acetylcholine-induced abdominal constriction test.[10] |
| Mouse | up to 5.0 mg/kg/day | No significant increases in tumor incidence. | Long-term carcinogenicity study.[7] |
Table 2: Topical Ophthalmic Administration of Bromfenac in Rabbits
| Concentration | Dosing Regimen | Effect/Observation |
| 0.01%, 0.1%, 0.2% | Twice daily | 0.1% and 0.2% showed superior anti-inflammatory activity over 0.01%.[5] |
| 0.09% | Single dose | Maximum concentration of 95.3 ng/g in the aqueous humor.[5][11] |
| 0.1%, 0.2%, 0.4% | 4 times daily for 13 weeks | No ocular abnormalities observed.[2][3] |
| 0.5% | 9 times daily for 4 weeks | No ocular abnormalities observed.[2][3] |
Table 3: Pharmacokinetics of Topical Ophthalmic Bromfenac (0.09%) in Rabbits
| Tissue | Cmax (ng/g) | Tmax (hours) | Half-life (hours) |
| Aqueous Humor | 95.3 | 2 | 2.2 |
| Sclera | 1103.0 ± 424.2 | - | - |
| Choroid | 78.1 ± 13.0 | - | - |
| Retina | 32.4 ± 5.4 | - | - |
| Vitreous | 1.3 ± 0.2 | - | - |
| Data from single and multi-dose studies.[5] |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity in a Rat Paw Edema Model
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Bromfenac sodium (e.g., 0.316 mg/kg, oral gavage).
-
Group 3: Positive control (e.g., Indomethacin).
-
-
Procedure:
-
Administer the respective treatments orally.
-
After a set pretreatment time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 2: Ocular Safety and Pharmacokinetics in a Rabbit Model
-
Animal Model: New Zealand white rabbits.
-
Acclimatization: Acclimate rabbits to the housing conditions for a minimum of 7 days.
-
Grouping (Example for Pharmacokinetics):
-
Group A: Single dose of 0.09% Bromfenac ophthalmic solution.
-
Group B: Vehicle control.
-
-
Procedure:
-
Administer a single 50 µL drop of the test article into the conjunctival sac of one eye.[6]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), euthanize a subset of animals.[6]
-
Collect aqueous humor and other ocular tissues (cornea, iris-ciliary body, lens, vitreous humor, retina, choroid, sclera).[6]
-
-
Endpoint Analysis:
-
Safety: Perform regular ophthalmic examinations (e.g., slit-lamp biomicroscopy) to score for any irritation.
-
Pharmacokinetics: Analyze tissue samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of Bromfenac.
-
Workflow for a long-term Bromfenac study.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ocular distribution of 14C-labeled bromfenac ophthalmic solution 0.07% in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. pi.bausch.com [pi.bausch.com]
- 9. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The topical anti-inflammatory and analgesic properties of bromfenac in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Bromfenac sodium HPLC analysis
Welcome to our dedicated support center for troubleshooting challenges in the HPLC analysis of Bromfenac sodium. This resource provides detailed guides and answers to frequently asked questions to help you resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction between the analyte and the stationary phase.[1] Bromfenac contains a basic amine functional group which can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (e.g., C18, C8).[2][3] These interactions provide an additional retention mechanism to the primary hydrophobic interaction, leading to an asymmetrical peak shape.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor.[5] Residual silanol groups on silica (B1680970) are acidic and become ionized (negatively charged) at a pH above ~3. Bromfenac's amine group will be protonated (positively charged) at acidic to neutral pH. This charge difference leads to strong ionic interactions, causing peak tailing.[2] To minimize this, it is often recommended to lower the mobile phase pH to 3 or below, which protonates the silanol groups, neutralizing their charge and thus reducing the unwanted secondary interactions.[3][6]
Q3: Can my sample concentration or injection solvent cause peak tailing?
A3: Yes, both can be significant factors.
-
Sample Overload : Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to a non-linear adsorption isotherm.[7][8] This is a common cause of tailing, often characterized by a "right-triangle" peak shape that improves upon sample dilution.[8][9]
-
Solvent Mismatch : If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, it can cause band broadening and peak distortion, including tailing.[1][10] It is always best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[11]
Q4: When should I suspect my HPLC column is the problem?
A4: Suspect the column if you observe a gradual or sudden degradation in peak shape over time, especially if the issue persists after remaking the mobile phase and samples.[12][13] Specific column-related issues include:
-
Column Degradation : The packed bed inside the column can settle, creating a void at the inlet, or the stationary phase can degrade, especially when operating at pH extremes.[10][12] A partially blocked inlet frit can also distort the flow path and cause tailing.[14][15]
-
Column Contamination : Accumulation of strongly retained impurities from your samples can create active sites that cause tailing.[1][12]
-
Inappropriate Column Choice : Using older, Type A silica columns, which have a higher concentration of acidic silanols and metal contaminants, can lead to significant tailing for basic compounds.[3] Modern, end-capped, high-purity Type B silica or hybrid-particle columns are designed to minimize these interactions.[3][6]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing
This guide provides a logical workflow to diagnose and correct peak tailing in your this compound analysis.
Step 1: Initial Diagnosis & Simple Checks
First, determine if the tailing affects all peaks or just the Bromfenac peak.
-
All Peaks Tailing : This often points to a physical or system-wide issue.
-
Check for Column Voids/Blockage : A void at the column inlet or a partially blocked frit can distort the flow path.[14][15]
-
Inspect for Extra-Column Volume : Ensure all tubing and connections between the injector and detector are short, have a narrow internal diameter, and are properly fitted to avoid dead volume.[2][16]
-
-
Only Bromfenac Peak Tailing : This strongly suggests a chemical interaction issue specific to the analyte.
The following diagram illustrates the initial diagnostic workflow.
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Addressing Chemical Interactions
If only the Bromfenac peak is tailing, focus on method parameters that influence chemical interactions.
Caption: Workflow for resolving chemical-based peak tailing.
The table below summarizes key parameters to investigate.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Sample Concentration | Mass overload saturates the column's stationary phase.[7][8] | Inject a sample that has been diluted 10-fold.[9] | Peak shape improves and retention time may slightly increase. |
| Mobile Phase pH | pH > 3 ionizes silanol groups, causing secondary interactions with basic Bromfenac. | Lower the mobile phase pH to ≤ 3 using an additive like 0.1% formic or phosphoric acid.[6] | Peak tailing is significantly reduced as silanol interactions are suppressed. |
| Buffer Concentration | Low ionic strength of the mobile phase fails to mask residual silanol activity.[6] | Increase buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV).[6][14] | Improved peak symmetry. Note: High buffer concentrations are not ideal for LC-MS. |
| Column Chemistry | Use of older, non-end-capped columns with high silanol activity.[3][17] | Switch to a modern, high-purity, end-capped column (Type B silica) or a hybrid particle column.[3][6] | Symmetrical peak shape is achieved due to minimized surface activity. |
Step 3: Column and System Maintenance
If method adjustments do not resolve the issue, perform column and system maintenance.
| Maintenance Step | Procedure | Rationale |
| Column Wash | Disconnect the column from the detector and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol (B129727) for reversed-phase).[10] | To remove strongly retained contaminants that may be causing active sites.[1][12] |
| Frit Replacement/Column Reversal | If a column inlet frit is blocked, it can sometimes be cleared by back-flushing the column (check manufacturer's instructions first).[4][15] | A blocked frit causes poor peak shape for all compounds by distorting the sample flow path.[15] |
| Guard Column Replacement | If using a guard column, replace it with a new one.[12] | The guard column is designed to collect contaminants and degrade before the analytical column; it may be the source of the problem.[12] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound, adapted from published literature.[18]
-
HPLC System : Agilent 1260 Infinity II or equivalent
-
Column : Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent end-capped C18 column
-
Mobile Phase :
-
A: 0.01M Ammonium Dihydrogen Ortho Phosphate buffer
-
B: HPLC Grade Methanol
-
Isocratic Elution : 40:60 (A:B v/v). Adjust pH of the final mixture to 6.0 using dilute Ortho-Phosphoric acid.[18]
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection : UV at 268 nm[18]
-
Injection Volume : 10 µL
-
Sample Diluent : Mobile Phase
Protocol 2: Troubleshooting Experiment for Peak Tailing
This protocol details an experiment to determine if mobile phase pH is the cause of peak tailing.
-
Prepare Standard Solution : Prepare a 20 µg/mL solution of this compound in a 50:50 mixture of Methanol and Water.
-
Prepare Mobile Phase A (pH 6.0, Control) : Prepare the mobile phase as described in Protocol 1. Equilibrate the system until a stable baseline is achieved and inject the standard solution. Record the chromatogram and note the tailing factor.
-
Prepare Mobile Phase B (pH 3.0, Test) : Prepare a 0.01M Ammonium Dihydrogen Ortho Phosphate buffer. Separately, prepare a solution of 0.1% (v/v) Formic Acid in HPLC Grade Methanol. Mix the buffer and the acidified methanol in a 40:60 ratio.
-
Analyze and Compare : Flush the system thoroughly with Mobile Phase B. Equilibrate until a stable baseline is achieved and inject the standard solution again. Record the chromatogram.
-
Evaluation : Compare the peak shape and tailing factor from the analysis with Mobile Phase B to the control run with Mobile Phase A. A significant improvement in symmetry indicates that silanol interactions were the primary cause of peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. support.waters.com [support.waters.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. bvchroma.com [bvchroma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. bvchroma.com [bvchroma.com]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 18. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Enhancing Corneal Penetration of Bromfenac Sodium
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when enhancing the corneal penetration of Bromfenac (B1205295) sodium.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the primary mechanism for enhancing the ocular penetration of Bromfenac sodium?
A1: The primary mechanism involves increasing the proportion of the unionized, more lipophilic form of the drug. Bromfenac is a weak acid; therefore, lowering the pH of the formulation from 8.3 to a more physiologic pH of 7.8 increases the concentration of the unionized form, which can more readily penetrate the lipophilic layers of the cornea.[1] The addition of a bromine atom to the molecular structure also enhances its lipophilicity, further aiding in tissue penetration.[1]
Q2: How do penetration enhancers improve the corneal absorption of this compound?
A2: Penetration enhancers transiently and reversibly disrupt the corneal epithelial barrier. They can act through several mechanisms, including:
-
Disruption of Tight Junctions: Enhancers like chitosan (B1678972) can modulate cytoskeletal components, leading to the loosening of tight junctions between epithelial cells and increasing paracellular drug permeability.[2]
-
Increased Membrane Fluidity: Surfactants can interact with the lipid bilayers of epithelial cells, increasing their fluidity and facilitating transcellular drug diffusion.[3]
-
Modification of the Mucous Layer: Some agents can alter the stability of the tear film and mucous layer, reducing the barrier function at the ocular surface.[4]
Q3: What are the benefits of using nanotechnology-based delivery systems for this compound?
A3: Nanotechnology-based systems, such as nanoparticles, nanoemulsions, and liposomes, offer several advantages for ocular drug delivery.[5] These include:
-
Enhanced Bioavailability: Nanocarriers can improve the solubility of poorly soluble drugs and facilitate their transport across the corneal barrier.[6]
-
Sustained Release: These systems can provide a prolonged release of the drug, reducing the frequency of administration and improving patient compliance.[6]
-
Targeted Delivery: Nanoparticles can be functionalized to target specific tissues or cells within the eye.[6]
-
Protection of the Drug: Encapsulation within nanoparticles can protect the drug from degradation.[6]
Advanced Delivery Systems
Q4: How do advanced delivery systems like DuraSite® enhance the penetration of Bromfenac?
A4: The DuraSite® drug delivery system is a polymer-based formulation that increases the residence time of the drug on the ocular surface. This prolonged contact allows for greater absorption and penetration into ocular tissues.[7] Studies have shown that Bromfenac formulated with DuraSite® can achieve significantly higher concentrations in both anterior and posterior segment ocular tissues compared to conventional aqueous solutions.[7]
Experimental Design & Troubleshooting
Q5: My in vivo rabbit study shows high variability in ocular tissue concentrations. What are potential causes and solutions?
A5: High variability in in vivo studies can be attributed to several factors:
-
Rapid Clearance: Rabbits have a higher tear turnover rate than humans, which can lead to rapid clearance of the formulation. Gentle eyelid closure for a short period after instillation can minimize immediate loss.[1]
-
Inconsistent Dosing: Ensure precise and consistent drop volume and placement.
-
Animal-to-Animal Variability: A larger sample size can help mitigate the impact of individual physiological differences.
-
Tissue Dissection and Processing: A consistent and rapid protocol for enucleation and dissection of ocular tissues is crucial to prevent post-mortem drug redistribution.[1]
Q6: I am not detecting Bromfenac in the vitreous humor in my rabbit model. Is this expected?
A6: Yes, it is common for Bromfenac not to be detected in the vitreous humor of rabbit models after a single topical dose.[1] However, studies in humans undergoing vitrectomy have shown that Bromfenac can penetrate into the vitreous cavity.[1]
Q7: My in vitro corneal permeation results are not reproducible. What are some common troubleshooting steps?
A7: Lack of reproducibility in in vitro corneal permeation studies can stem from several issues:
-
Corneal Tissue Viability: Ensure the excised cornea is fresh and handled carefully to maintain its integrity. The time between enucleation and mounting in the diffusion cell should be minimized.
-
Inconsistent Clamping: Improper or inconsistent clamping of the cornea in the Franz diffusion cell can lead to leaks or variable diffusion areas.
-
Air Bubbles: Ensure no air bubbles are trapped between the cornea and the receptor medium, as this can impede diffusion.
-
Inadequate Stirring: Use a consistent and gentle stirring rate in the receptor chamber to ensure uniform drug distribution without damaging the cornea.[1]
-
Temperature Control: Maintain a constant temperature of 37°C throughout the experiment.
Troubleshooting Guides
Low Corneal Permeation in Ex Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor drug lipophilicity | Adjust the formulation pH to increase the proportion of the unionized form of Bromfenac. |
| Formulation instability | Characterize the formulation for particle size, zeta potential, and drug content before and after the experiment. |
| Corneal barrier integrity too high | Incorporate a suitable penetration enhancer (e.g., chitosan, benzalkonium chloride) into the formulation. |
| Insufficient contact time | Use a viscosity-enhancing agent (e.g., HPMC) or a bioadhesive polymer to increase the residence time of the formulation on the corneal surface. |
| Experimental setup issues | Verify the proper setup of the Franz diffusion cell, ensuring no leaks, air bubbles, and adequate stirring. |
High Variability in Nanoparticle Formulation
| Potential Cause | Troubleshooting Steps |
| Inconsistent homogenization/sonication | Standardize the energy input, duration, and temperature of the homogenization or sonication process. |
| Polymer/surfactant concentration | Optimize the concentration of polymers and surfactants to achieve the desired particle size and stability. |
| Drug loading issues | Evaluate different drug loading techniques (e.g., incorporation during polymerization, adsorption). |
| Aggregation over time | Assess the zeta potential of the nanoparticles; a higher absolute value generally indicates better stability. Consider adding stabilizers. |
| Purification method | Ensure the purification method (e.g., centrifugation, dialysis) is consistent and does not induce aggregation. |
Data Presentation
Table 1: Comparison of Aqueous Humor Concentrations of Different Bromfenac Formulations
| Formulation | Concentration | Dosing Regimen | Mean Aqueous Humor Concentration (ng/mL) | Reference |
| Bromfenac in DuraSite® | 0.075% | Once daily for 3 days | 49.33 ± 41.87 | [7] |
| Bromfenac Ophthalmic Solution | 0.09% | Once daily for 3 days | 23.65 ± 16.31 | [7] |
Table 2: Ocular Tissue Concentrations of Bromfenac after Multiple Dosing in Rabbits
| Ocular Tissue | Bromfenac Concentration (ng/g) |
| Sclera | 1103.0 ± 424.2 |
| Choroid | 78.1 ± 13.0 |
| Retina | 32.4 ± 5.4 |
| Vitreous | 1.3 ± 0.2 |
| Aqueous Humor | 55.9 ± 9.2 |
| Data from a study where rabbits received one drop of bromfenac 0.09% three times daily for 14 days.[8] |
Experimental Protocols
1. Preparation of this compound Ophthalmic Solution (0.09%)
-
Materials: this compound hydrate, Polysorbate 80 (Tween 80), Povidone (PVP), Boric Acid, Sodium Borate, Edetate Disodium (EDTA), Benzalkonium Chloride (optional preservative), Sodium Hydroxide/Hydrochloric Acid (for pH adjustment), Water for Injection (WFI).
-
Procedure:
-
In a sterile vessel, dissolve the buffering agents (Boric Acid, Sodium Borate), EDTA, and Povidone in approximately 80% of the final volume of WFI with stirring.
-
Gently add Polysorbate 80 and continue stirring until the solution is homogenous.
-
Add and dissolve the this compound hydrate. Protect the solution from light from this point forward.
-
Check the pH of the solution using a calibrated pH meter and adjust to the desired pH (e.g., 7.8) with small additions of Sodium Hydroxide or Hydrochloric Acid.
-
If required, add the preservative (Benzalkonium Chloride).
-
Add WFI to reach the final volume and stir for an additional 15 minutes to ensure uniformity.
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution in a sterile, light-protected container at 2-8°C.[9]
-
2. Ex Vivo Corneal Permeation Study using Franz Diffusion Cells
-
Materials: Freshly excised porcine or rabbit corneas, Franz diffusion cells, receptor medium (e.g., phosphate-buffered saline, pH 7.4), this compound formulation, HPLC system for analysis.
-
Procedure:
-
Obtain fresh eyeballs and carefully excise the cornea with a 2-3 mm rim of sclera.
-
Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with pre-warmed (37°C) receptor medium, ensuring no air bubbles are present.
-
Place a magnetic stir bar in the receptor chamber and maintain a constant stirring speed.
-
Add the this compound formulation to the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).
-
3. HPLC Analysis of this compound in Ocular Tissues
-
Materials: Ocular tissue samples, homogenization buffer, protein precipitation agent (e.g., acetonitrile), HPLC system with a suitable column (e.g., C18), mobile phase (e.g., a mixture of methanol (B129727) and phosphate (B84403) buffer).
-
Procedure:
-
Weigh each tissue sample and homogenize it in a suitable buffer.
-
Perform protein precipitation by adding acetonitrile (B52724) to the tissue homogenate, vortex, and centrifuge.
-
Collect the supernatant, evaporate the organic solvent under a stream of nitrogen, and reconstitute the residue in the mobile phase.
-
Inject a fixed volume of the sample into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the drug.[10]
-
Mandatory Visualizations
Caption: A logical workflow for the development and evaluation of an enhanced this compound ophthalmic formulation.
Caption: Mechanisms of this compound penetration across the corneal epithelium, highlighting the transcellular and paracellular pathways and the action of penetration enhancers.
References
- 1. The Ophthalmic Production Process | Santen Pharmaceutical Co., Ltd. [santen.com]
- 2. Topical Ocular Drug Delivery: The Impact of Permeation Enhancers [mdpi.com]
- 3. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penetration Enhancers in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] MICROSPHERIC IN-SITU GEL FOR OCULAR DRUG DELIVERY SYSTEM OF this compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. benchchem.com [benchchem.com]
- 10. Penetration Enhancers for Topical Drug Delivery to the Ocular Posterior Segment—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Bromfenac sodium under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromfenac sodium. It focuses on the degradation pathways of this compound under various stress conditions, offering insights into potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for the forced degradation of this compound?
Forced degradation studies for this compound are typically conducted under hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions to assess its stability and identify potential degradation products.[1]
Q2: What are the major degradation products observed under acidic conditions?
Under acidic stress (e.g., 0.01 M HCl at 25°C for 1 hour), this compound has been shown to degrade, leading to the formation of impurities designated as Imp-1 and Imp-6.[1]
Q3: How stable is this compound under alkaline and neutral hydrolytic conditions?
This compound is relatively stable under basic and neutral conditions. In one study, exposure to 0.5 M NaOH at 60°C for 6 hours resulted in only minor degradation, with the formation of a small unknown degradation product.[1] Similarly, under neutral (water) hydrolysis at 60°C for 6 hours, only low levels of Imp-1 and Imp-6 were formed.[1]
Q4: What is the impact of oxidative stress on this compound?
Oxidative conditions (e.g., 5.0% v/v H₂O₂ at 60°C for 5 hours) lead to the degradation of this compound, resulting in the formation of Imp-1, Imp-6, and two unidentified degradation products.[1]
Q5: Is this compound sensitive to light and heat?
This compound shows minimal degradation under photolytic and thermal stress. One study indicated only 0.12% degradation under photolytic conditions (200 w.hr/m² in UV light and 1.2 M Lux fluorescent light) and 0.32% degradation under thermal stress (150°C for 24 hours).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram during stability studies. | Formation of degradation products due to stress conditions. | Compare the retention times of the unknown peaks with known impurities and degradation products. Utilize LC-MS to identify the mass of the unknown peaks to aid in structure elucidation.[1][2] |
| Poor peak resolution between Bromfenac and its degradation products. | Inadequate chromatographic method. | Optimize the mobile phase composition, pH, and gradient program. A reversed-phase UPLC method with a polar-embedded column has been shown to effectively separate Bromfenac from its eight potential impurities.[1][2] |
| High percentage of degradation observed under mild stress conditions. | The drug substance may be inherently unstable, or the stress conditions may be too harsh for the specific formulation. | Re-evaluate the stress conditions (concentration of stressor, temperature, and duration). Ensure proper neutralization of acidic and basic samples before analysis.[1] |
| Inconsistent degradation results across batches. | Variability in the purity of the starting material or differences in experimental conditions. | Ensure consistent experimental procedures and use a well-characterized reference standard. Verify the purity of the this compound batch being tested. |
| Difficulty in identifying unknown degradation products. | Lack of reference standards for potential impurities. | LC-MS/MS analysis can provide fragmentation data to help in the structural elucidation of unknown degradants.[1] |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Degradation of this compound under Various Stress Conditions (Koppala et al., 2016)
| Stress Condition | Parameters | % Assay of Bromfenac | Total Impurities (%) | Mass Balance (%) | Major Degradation Products Formed |
| Acid Hydrolysis | 0.01 N HCl, 25°C, 1 h | 94.1 | 6.4 | 100.5 | Imp-1 and Imp-6 |
| Base Hydrolysis | 0.5 N NaOH, 60°C, 6 h | 99.1 | 0.52 | 99.6 | Small unknown degradation product |
| Water Hydrolysis | 60°C, 6 h | 99.3 | 0.61 | 99.9 | Low levels of Imp-1 and Imp-6 |
| Oxidation | 5.0% H₂O₂, 60°C, 5 h | 98.1 | 1.53 | 99.6 | Imp-1, Imp-6, and two unknown degradation products |
Data sourced from Koppala et al.[1]
Table 2: Degradation of this compound under Various Stress Conditions (Rao G. et al.)
| Stress Condition | Parameters | % Degradation |
| Acid Stressed | 0.1 N HCl, 60°C, 30 min | 19.26 |
| Base Stressed | 0.1 N NaOH, 60°C, 2 Hrs | 0.11 |
| Thermal Stressed | 150°C, 24 Hrs | 0.32 |
| Oxidation | 0.5% H₂O₂, 30 min, Room Temp | 11.98 |
| Photolytic | 200 w.hr/m² UV & 1.2 M Lux fluorescent | 0.12 |
| Humidity | Not specified | 0.11 |
Data sourced from Rao G. et al.
Experimental Protocols
Protocol 1: Forced Degradation Study (as per Koppala et al., 2016)
-
Preparation of Samples: Transfer 5 mL of Bromfenac ophthalmic solution (0.09% w/v) into a 10-mL volumetric flask for each stress condition.[1]
-
Acid Hydrolysis: Add 0.01 M HCl and keep at 25°C for 1 hour. Neutralize with 0.01 M NaOH and dilute to volume.[1]
-
Base Hydrolysis: Add 0.5 M NaOH and keep at 60°C for 6 hours. Neutralize with 0.5 M HCl and dilute to volume.[1]
-
Neutral Hydrolysis: Add water and keep at 60°C for 6 hours. Dilute to volume.[1]
-
Oxidative Degradation: Add 5.0% v/v H₂O₂ and keep at 60°C for 5 hours. Dilute to volume.[1]
-
Thermal Degradation: Place the ophthalmic solution in a thermally controlled oven at 90°C for up to 24 hours.[1]
-
Analysis: Analyze the stressed samples using a validated stability-indicating RP-UPLC method.[1]
Protocol 2: RP-UPLC Method for Bromfenac and its Impurities
-
Column: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm)[1][2]
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (B84403) (pH 3.3) and acetonitrile (B52724) (ACN) in a 70:30 (v/v) ratio.[1]
-
Mobile Phase B: Water and ACN in a 5:95 (v/v) ratio.[1]
-
Injection Volume: 3 µL[1]
-
Gradient Program:
-
0.0 min: 15% B
-
3.0 min: 30% B
-
10.0 min: 100% B
-
14.0 min: 100% B
-
14.1 min: 15% B
-
18.0 min: 15% B[1]
-
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for forced degradation studies of this compound.
References
Technical Support Center: Analysis of Bromfenac Sodium and Its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of Bromfenac (B1205295) sodium and its impurities. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Bromfenac sodium that I should be aware of?
A1: During the synthesis of this compound and through degradation, several related substances can arise. Key impurities to monitor include:
-
Process-Related Impurities: These can form during the manufacturing process. Examples include 2-Amino-3-(4-bromobenzoyl)benzoic Acid and 7-(4-Bromobenzoyl)indolin-2-one.[1]
-
Degradation Products: this compound can degrade under stress conditions such as hydrolysis (acidic and alkaline), oxidation, and photolysis.[2][3][4] Common degradation products identified in studies include Bromfenac Lactam and compounds formed through oxidative degradation.[]
-
Other Related Compounds: A comprehensive list of potential impurities, including dimers and esters, has been compiled by various suppliers of pharmaceutical reference standards.[6][7][8]
Q2: Which analytical technique is most suitable for the determination of this compound and its impurities?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and validated methods for the quantitative determination of this compound and its impurities.[2][9][10] These techniques offer high resolution, sensitivity, and specificity for separating the active pharmaceutical ingredient (API) from its various related substances.[11]
Q3: Can you provide a starting point for an RP-HPLC method for this compound impurity analysis?
A3: A common starting point for an RP-HPLC method involves a C18 column with gradient elution. A typical mobile phase consists of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol.[12] Detection is usually carried out using a UV detector at a wavelength around 265 nm.[2] For a more rapid analysis, a UPLC method with a sub-2 µm particle size column can significantly reduce run times.[2][3]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the analysis of this compound and its impurities using liquid chromatography.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Silanol (B1196071) Interactions | Use a high-purity, end-capped silica (B1680970) column or a column with a different stationary phase (e.g., phenyl-hexyl). | Residual silanol groups on the silica backbone can interact with basic analytes, causing peak tailing. High-purity silica has fewer accessible silanols. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Bromfenac, a slightly acidic pH (e.g., 3.0-4.5) is often used to ensure the acidic drug is in its protonated form. | The ionization state of the analyte and stationary phase can significantly impact peak shape. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak fronting. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase, or ideally, in the mobile phase itself.[13] | A strong sample solvent can cause peak distortion and broadening. |
Problem 2: Inconsistent Retention Times
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Column Equilibration | Increase the column equilibration time between gradient runs. | Insufficient equilibration can lead to shifting retention times in gradient chromatography. |
| Mobile Phase Composition Fluctuation | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | Changes in mobile phase composition, including solvent evaporation, can cause retention time drift. |
| Pump Malfunction | Check the pump for leaks, ensure proper check valve function, and perform a flow rate accuracy test.[14] | Inconsistent flow from the pump will lead to proportional changes in retention times. |
| Temperature Fluctuations | Use a column oven to maintain a constant column temperature.[14] | Retention times can be sensitive to changes in ambient temperature. |
Problem 3: Ghost Peaks Appearing in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Mobile Phase or System | Flush the system with a strong solvent (e.g., 100% acetonitrile or methanol). Use fresh, HPLC-grade solvents to prepare the mobile phase. | Contaminants in the solvents or carryover from previous injections can appear as ghost peaks. |
| Sample Carryover | Implement a needle wash step in the autosampler method with a strong solvent. | Residual sample from a previous injection can be introduced into the next run. |
| Late Eluting Peaks from a Previous Injection | Extend the gradient run time to ensure all components from the previous sample have eluted. | If the run time is too short, compounds from the previous injection may elute in the subsequent chromatogram, appearing as ghost peaks. |
Experimental Protocols
Example RP-UPLC Method for this compound and Impurities
This protocol is based on a validated stability-indicating UPLC method.[2][3][4]
-
Column: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.3 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Linear gradient to 20% A, 80% B
-
12-13 min: Hold at 20% A, 80% B
-
13.1-15 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Diluent: Water:Acetonitrile (50:50, v/v)
Data Presentation
Table 1: System Suitability Parameters for a Validated RP-HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Bromfenac Peak) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Bromfenac Peak) | ≥ 2000 | > 5000 |
| Resolution (between Bromfenac and closest eluting impurity) | ≥ 2.0 | > 4.0[2][3] |
| %RSD for 6 replicate injections of standard | ≤ 2.0% | < 1.0% |
Table 2: Forced Degradation Study Summary for this compound
This table summarizes typical degradation behavior which can help in identifying potential degradation products during analysis.
| Stress Condition | % Degradation Observed | Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl, 60°C, 30 min) | ~19% | Bromfenac Lactam |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2 hrs) | ~0.1% | Minimal degradation |
| Oxidative (0.5% H₂O₂, RT, 30 min) | ~12% | Oxidized derivatives |
| Thermal (150°C, 24 hrs) | ~0.3% | Minimal degradation |
| Photolytic (UV and Fluorescent light) | ~0.1% | Minimal degradation |
Visualizations
Caption: General workflow for the analysis of this compound impurities.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 6. veeprho.com [veeprho.com]
- 7. tlcpharma.com [tlcpharma.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. RP-HPLC determination of content and related substances of this compound | Semantic Scholar [semanticscholar.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. CN106404952A - Determination method for related substances of this compound eye drops - Google Patents [patents.google.com]
- 12. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
- 13. ijsdr.org [ijsdr.org]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing pH for Bromfenac Sodium Ophthalmic Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing the pH of bromfenac (B1205295) sodium ophthalmic solutions to ensure stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on degradation kinetics to assist in your formulation development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation observed in the solution after pH adjustment. | The pH is near the pKa of bromfenac, reducing its solubility. The buffer capacity is insufficient. | Ensure the formulation pH is in the optimal range of 7.8-8.3.[1] Increase the concentration of the buffering agents (e.g., boric acid, sodium borate) to improve buffer capacity. |
| The solution color changes from greenish-yellow to a darker yellow or brown. | This may indicate oxidative degradation of the bromfenac molecule. Exposure to light can accelerate this process. | Protect the solution from light at all stages of preparation and storage.[2] Consider purging the solution and the container headspace with an inert gas like nitrogen to minimize oxygen exposure. While some commercial formulations include sodium sulfite (B76179) as an antioxidant, its potential to cause allergic reactions should be considered.[1] |
| Unexpected peaks appear during HPLC analysis of the stability samples. | These could be degradation products resulting from hydrolysis, oxidation, or photolysis. | Refer to the Forced Degradation section below to identify potential degradation products based on their retention times and the stress conditions applied. Ensure the analytical method is validated and capable of separating all potential impurities. |
| Inconsistent assay values for bromfenac sodium. | This could be due to analytical method variability, improper sample preparation, or ongoing degradation. | Verify the robustness and reproducibility of your HPLC method. Ensure accurate and consistent sample dilution. Store samples appropriately (e.g., refrigerated and protected from light) before analysis to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound ophthalmic solution?
A1: Based on commercial formulations and available stability data, the optimal pH range for this compound ophthalmic solution is between 7.8 and 8.3.[1] Formulations at pH 8.3 have been shown to be stable. A slightly lower pH of 7.8 may improve comfort upon instillation and enhance penetration into ocular tissues.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to hydrolytic degradation, particularly under acidic conditions. Forced degradation studies show significant degradation when exposed to acidic environments, while it is relatively stable under neutral and alkaline conditions.
Q3: What are the major degradation products of this compound?
A3: The primary degradation pathway for bromfenac is through hydrolysis of the amide bond. Under acidic conditions, the main degradation product is 2-amino-3-(4-bromobenzoyl)benzoic acid. Other impurities can also form under oxidative and photolytic stress.
Q4: Is an antioxidant necessary in the formulation?
A4: While some commercial formulations contain sodium sulfite as an antioxidant, it is a known potential allergen.[1] Stable formulations can be developed without antioxidants by controlling oxygen exposure during manufacturing and packaging, and by protecting the product from light.
Q5: What buffering system is recommended?
A5: A boric acid/sodium borate (B1201080) buffering system is commonly used in ophthalmic preparations and is suitable for maintaining the pH of this compound solutions in the optimal range.
Data Presentation: pH and Stability
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes data from forced degradation studies, which demonstrate the molecule's susceptibility to acidic conditions.
Table 1: Summary of this compound Degradation under Forced Hydrolytic Conditions
| Stress Condition | Temperature | Duration | % Degradation | Major Degradation Products Formed |
| 0.1 N HCl (Acid Hydrolysis) | 60°C | 30 minutes | 19.26% | 2-amino-3-(4-bromobenzoyl)benzoic acid and other related substances |
| 0.01 M HCl (Acid Hydrolysis) | 25°C | 1 hour | 6.4% | Impurity-1 and Impurity-6[2] |
| Water (Neutral Hydrolysis) | 60°C | 6 hours | 0.61% | Low levels of Impurity-1 and Impurity-6[2] |
| 0.1 N NaOH (Base Hydrolysis) | 60°C | 2 hours | 0.11% | Minor unknown degradation products |
| 0.5 M NaOH (Base Hydrolysis) | 60°C | 6 hours | 0.52% | Minor unknown degradation products[2] |
Data compiled from multiple sources. The specific impurity designations (e.g., Imp-1) are as reported in the cited literature.
Experimental Protocols
Protocol 1: Preparation of a Sterile 0.09% Bromfenac Ophthalmic Solution
This protocol describes the preparation of a 100 mL stock solution for experimental use.
Materials:
-
This compound
-
Boric Acid
-
Sodium Borate
-
Edetate Disodium (EDTA)
-
Povidone
-
Polysorbate 80
-
Sodium Hydroxide / Hydrochloric Acid (for pH adjustment)
-
Water for Injection (WFI)
-
Sterile beakers, magnetic stirrer, and stir bars
-
Calibrated pH meter
-
0.22 µm sterile syringe filters and sterile receiving vessels
Methodology:
-
In a sterile beaker, add approximately 80 mL of WFI.
-
While stirring, add and dissolve the buffering agents (Boric Acid, Sodium Borate), Edetate Disodium, and Povidone.
-
Gently add Polysorbate 80 and stir until the solution is homogenous.
-
Add and dissolve the this compound. From this point forward, the solution should be protected from light.[2]
-
Check the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level (e.g., 7.8 or 8.3) using small amounts of Sodium Hydroxide or Hydrochloric Acid solution.
-
Add WFI to bring the final volume to 100 mL and stir for an additional 15 minutes to ensure uniformity.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the prepared solution in a sterile, light-protected container at 2-8°C.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a typical Reverse Phase-HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250mm x 4.6mm, 5µm particle size) |
| Mobile Phase | A mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase is a 60:40 (v/v) mixture of Methanol and 0.01M Ammonium Dihydrogen Ortho Phosphate buffer, with the pH adjusted to 6.0. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Methodology:
-
Prepare the mobile phase, filter, and degas it before use.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions by diluting the bromfenac ophthalmic solution with the mobile phase to a suitable concentration.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the bromfenac peak based on the retention time of the standard.
-
Quantify the amount of bromfenac and any degradation products by comparing their peak areas to the peak area of the standard.
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound ophthalmic solution.
Caption: Major degradation pathways for this compound in ophthalmic solutions.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Bromfenac Sodium Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Bromfenac sodium in pharmaceutical formulations, adhering to the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative overview of common techniques, enabling researchers and analytical scientists to select the most appropriate method for their specific needs.
Comparison of Validated Analytical Methods
Several analytical techniques have been successfully validated for the determination of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The performance of these methods, based on key validation parameters as per ICH guidelines, is summarized below.
| Parameter | RP-HPLC[1] | RP-UPLC[2][3] | HPTLC[4] | UV Spectrophotometry[5][6][7] |
| Linearity Range | 6-36 µg/mL[1] | Not explicitly stated | 60-270 ng/band[4] | 2-12 µg/ml[5] |
| Correlation Coefficient (r²) | 0.999[1] | >0.999 | 0.999[4] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.04– 0.07 μg/mL | 7.4 ng/band[4] | 0.065 - 0.202 µg/mL[6] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.11–0.23 μg/mL[8] | 22.5 ng/band[4] | 0.197 - 0.614 µg/mL[6] |
| Accuracy (% Recovery) | 98.21% (Assay)[1] | 96.1 to 102.2%[8] | 100.7%[4] | 98.00-102.00%[9] |
| Precision (%RSD) | <2% | <5% | <2% | <2% |
| Specificity | Method is specific[1] | Method is specific[2][3] | Method is specific[4] | Method is specific |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for the quantification of this compound is RP-HPLC. A validated isocratic method is described as follows[1]:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of Methanol and 0.01M Ammonium Dihydrogen Ortho Phosphate (B84403) buffer (60:40 v/v), with the pH adjusted to 6.0 using Ortho Phosphoric acid[1].
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm[1]
-
Retention Time: Approximately 3.63 minutes[1]
Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
For a more rapid and sensitive analysis, a stability-indicating RP-UPLC method has been developed and validated[2][3]:
-
Column: Waters Acquity BEH Shield RP18 (100 mm × 2.1 mm, 1.7 μm)[2][3]
-
Mobile Phase: A gradient elution using a binary mixture of 0.01 M Potassium dihydrogen phosphate (pH 3.3) and Acetonitrile[2][3].
-
Run Time: The drug and its impurities are eluted within 13 minutes[2][3].
High-Performance Thin-Layer Chromatography (HPTLC)
A novel HPTLC method has been established for the estimation of Bromfenac in ophthalmic solutions, offering a simpler alternative to HPLC[4]:
-
Stationary Phase: Silica gel 60 F254 HPTLC plates[4].
-
Mobile Phase: Toluene:Ethyl acetate:Glacial acetic acid (65:35:0.2, V/V/V)[4].
-
Detection: Densitometric scanning at 274 nm[4].
-
RF Value: 0.28 for Bromfenac[4].
UV-Visible Spectrophotometry
Several UV spectrophotometric methods have been developed for the simultaneous estimation of this compound, often in combination with other drugs[6][9][7]. A common approach involves the absorbance ratio method[9][7]:
-
Solvent: Methanol and water are commonly used solvents[9][7].
-
Wavelengths for Analysis: The selection of wavelengths depends on the specific method, with 275 nm (isobestic point) and 291 nm (λmax of Moxifloxacin when in combination) being reported[9][7].
-
Method: The absorbance ratio method is utilized for simultaneous estimation[9][7].
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound as per ICH guidelines.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniquepubinternational.com [uniquepubinternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. jpsbr.org [jpsbr.org]
Bromfenac vs. Ketorolac: A Comparative Guide to COX-2 Inhibition
This guide provides a detailed, objective comparison of Bromfenac (B1205295) and Ketorolac (B1673617), focusing on their respective activities as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data, detailed protocols, and pathway visualizations.
Both Bromfenac and Ketorolac are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[3][4] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during an inflammatory response.[4][5][6] The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of Bromfenac and Ketorolac against COX-1 and COX-2 have been quantified by measuring their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. Experimental data reveals significant differences in their inhibitory profiles.
A key in vitro study demonstrated that Bromfenac is a potent and highly selective inhibitor of the COX-2 enzyme.[7][8] In contrast, Ketorolac was found to be more selective for the COX-1 enzyme.[4][7][8] Bromfenac was approximately 32 times more active against COX-2 than COX-1, while Ketorolac was six times more active against COX-1 than COX-2.[7][8][9] Specifically, Bromfenac is noted to be a more potent inhibitor of COX-2 than Ketorolac, Diclofenac, and Amfenac.[9][10]
| Drug | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Bromfenac | COX-1 | 0.210 | 0.03 |
| COX-2 | 0.0066 | ||
| Ketorolac | COX-1 | 0.02 | 6.0 |
| COX-2 | 0.12 | ||
| Data sourced from Waterbury et al., 2006.[7][8][9] |
Prostaglandin (B15479496) Synthesis and Inhibition Pathway
The diagram below illustrates the biochemical pathway leading to the production of prostaglandins and the points of inhibition by NSAIDs like Bromfenac and Ketorolac.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing NSAIDs. Below are representative protocols for enzyme-based and cell-based assays.
In Vitro Enzyme Inhibition Assay (Recombinant Human COX-1/COX-2)
This method quantifies the direct inhibitory effect of a compound on purified COX enzymes.[7][9]
Objective: To determine the IC50 values of Bromfenac and Ketorolac for human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.[11]
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]
-
Cofactors: Hematin, L-epinephrine.[11]
-
Substrate: Arachidonic acid.[11]
-
Test Compounds: Bromfenac and Ketorolac, dissolved in a suitable solvent (e.g., DMSO).
-
Reaction termination solution (e.g., 2.0 M HCl).[11]
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) or ELISA kit for quantification.[7]
Procedure:
-
Enzyme Preparation: A solution containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme is prepared and incubated at room temperature.[11]
-
Inhibitor Incubation: Varying concentrations of the test compounds (Bromfenac or Ketorolac) are added to the enzyme solution. A control sample with solvent only is also prepared. The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a specific concentration of the substrate, arachidonic acid (e.g., final concentration of 5 µM).[11]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes at 37°C), the reaction is stopped by adding an acid solution (e.g., HCl).[11]
-
Quantification of Prostaglandin Production: The amount of PGE2 produced in each reaction is measured using a competitive EIA or ELISA kit according to the manufacturer's instructions.[7][9]
-
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit COX-2 activity within a cellular environment, which accounts for factors like cell penetration.[12][13]
Objective: To evaluate the potency of Bromfenac and Ketorolac in inhibiting COX-2-mediated prostaglandin production in cultured cells.
Materials:
-
Cell line capable of expressing COX-2 (e.g., human lung carcinoma cells A549, pancreatic cancer cells, or murine macrophages RAW 264.7).[12][13][14]
-
Cell culture medium and supplements.
-
Inducing agent to stimulate COX-2 expression (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)).[12][13]
-
Test Compounds: Bromfenac and Ketorolac.
-
MTT or similar viability assay kit to assess cytotoxicity.[14]
-
PGE2 ELISA kit.[15]
Procedure:
-
Cell Culture and Plating: Cells are cultured to an appropriate confluency and plated in multi-well plates.
-
COX-2 Induction: Cells are treated with an inducing agent (e.g., IL-1β) for a sufficient time (e.g., 24 hours) to induce the expression of the COX-2 enzyme.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bromfenac or Ketorolac. The cells are incubated for a specified period.
-
Arachidonic Acid Stimulation: Exogenous arachidonic acid can be added to ensure substrate availability for the COX-2 enzyme.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected to measure the amount of PGE2 released by the cells.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is quantified using an ELISA kit.[15]
-
Cytotoxicity Assessment: A cell viability assay (e.g., MTT) is performed on the remaining cells to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not drug-induced cell death.[14]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of PGE2 inhibition against the drug concentration.
Experimental Workflow: In Vitro COX Inhibition Assay
The following diagram outlines the typical workflow for an in vitro enzyme-based assay to screen for COX inhibitors.
Conclusion
The experimental data clearly delineates the distinct inhibitory profiles of Bromfenac and Ketorolac. Bromfenac is a highly potent and selective COX-2 inhibitor, making it particularly effective at targeting inflammation at its source with potentially fewer side effects associated with COX-1 inhibition.[5][7][8] Conversely, Ketorolac is a more potent inhibitor of the COX-1 enzyme, which, while contributing to its analgesic effects, also increases the risk of gastrointestinal and other side effects related to the inhibition of homeostatic prostaglandins.[3][4][6] This comparative analysis provides a quantitative basis for selecting the appropriate agent based on the desired therapeutic action and selectivity profile in a research or drug development context.
References
- 1. Ketorolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Ketorolac Tromethamine? [synapse.patsnap.com]
- 4. openanesthesia.org [openanesthesia.org]
- 5. What is the mechanism of Bromfenac Sodium? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound* - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Bromfenac Sodium Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bromfenac (B1205295) sodium in various biological matrices. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy for their specific needs. This document details experimental protocols for key methodologies and presents quantitative data in structured tables for straightforward comparison.
Introduction to Bromfenac Sodium Quantification
Bromfenac is a potent nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. Accurate quantification of this compound in biological matrices such as plasma, aqueous humor, and vitreous humor is critical for pharmacokinetic, toxicokinetic, and efficacy studies. The choice of the analytical method depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the available instrumentation. This guide focuses on the cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.
Comparative Analysis of Analytical Methods
The selection of an analytical technique is a critical step in bioanalysis. While HPLC with UV detection is a robust and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, which is often necessary for detecting the low concentrations of Bromfenac found in biological samples.
Performance in Aqueous Humor
The quantification of Bromfenac in aqueous humor is crucial for ophthalmic drug development. LC-MS/MS is the method of choice for this matrix due to its high sensitivity, which is necessary to measure the low drug concentrations typically present.
A study comparing two different commercial formulations of Bromfenac ophthalmic solutions utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify the drug's concentration in human aqueous humor. In this clinical trial, aqueous humor samples were collected from subjects who had received one drop of either a 0.075% Bromfenac solution or a 0.09% Bromfenac solution daily for two days and one drop three hours prior to cataract surgery[1][2][3]. The mean concentration of Bromfenac in the aqueous humor was found to be significantly higher in the group that received the 0.075% formulation with DuraSite technology (49.33 ± 41.87 ng/mL) compared to the standard 0.09% ophthalmic solution (23.65 ± 16.31 ng/mL)[1][2][3]. This highlights the importance of formulation in drug delivery to the anterior chamber of the eye.
Another study in rabbits using HPLC with tandem mass spectrometry reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for Bromfenac in aqueous humor, demonstrating the high sensitivity of this method for pharmacokinetic studies in ocular tissues[4].
Performance in Plasma
While ophthalmic administration of Bromfenac results in low systemic absorption, the ability to quantify the drug in plasma is important for safety and systemic exposure assessments. Both HPLC and LC-MS/MS methods have been developed for NSAID analysis in plasma.
Validated HPLC methods for Bromfenac have been reported for bulk drug and pharmaceutical formulations, demonstrating good linearity and precision[5][6]. While a specific validated HPLC method for Bromfenac in human plasma was not found in the reviewed literature, methods for similar NSAIDs like Diclofenac have been established. For instance, a validated HPLC-UV method for Diclofenac in human plasma reported a lower limit of quantification (LOQ) of 27.12 ng/mL[7].
LC-MS/MS offers significantly lower detection limits for NSAIDs in plasma. A validated LC-MS/MS method for Diclofenac in human plasma achieved an LLOQ of 3.9 ng/mL, showcasing its superior sensitivity over HPLC[8][9]. Another LC-MS/MS method for Diclofenac reported a Limit of Quantitation (LOQ) of 5 ng/mL in dairy cow plasma[10]. For Naproxen (B1676952), another NSAID, a validated LC-MS/MS method in human plasma had a linear range of 2.5-130 µg/mL[11]. While a dedicated LC-MS/MS method for Bromfenac in human plasma is not detailed in the readily available literature, the methodologies for other NSAIDs are directly applicable.
Performance in Vitreous Humor
Quantifying drug concentration in the vitreous humor is essential for understanding drug distribution to the posterior segment of the eye. However, the analysis of Bromfenac in this matrix is challenging due to extremely low concentrations. A study in rabbits using a radiolabeled 14C-Bromfenac formulation found that measurable levels of the drug were observed in all ocular tissues except for the vitreous humor, where the concentration was below the limit of detection[10][12]. This suggests that highly sensitive analytical methods, likely LC-MS/MS with a very low LLOQ, would be required for quantification in this matrix. A bioanalytical method using LC-MS/MS has been successfully validated for another NSAID, Ketorolac (B1673617), in human vitreous humor, demonstrating the feasibility of this approach[2][3].
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for this compound and other relevant NSAIDs in different biological matrices.
Table 1: Performance of Analytical Methods for Bromfenac Quantification
| Analytical Method | Matrix | Linearity Range | LLOQ/LOQ | Correlation Coefficient (r²) | Reference |
| RP-HPLC | Bulk/Formulation | 6-36 µg/mL | - | 0.999 | [5] |
| RP-HPLC | Bulk/Formulation | 2.25-6.75 µg/mL | 1.41 µg/mL | 0.997 | [13] |
| HPLC-MS | Human Aqueous Humor | - | - | - | [1][2][3] |
| HPLC-MS/MS | Rabbit Aqueous Humor | 0.5-250 ng/mL | 0.5 ng/mL | - | [4] |
Table 2: Performance of Analytical Methods for Other NSAIDs (for comparison)
| NSAID | Analytical Method | Matrix | Linearity Range | LLOQ/LOQ | Correlation Coefficient (r²) | Reference |
| Diclofenac | HPLC-UV | Human Plasma | 50-1600 ng/mL | 27.12 ng/mL | 0.999 | [7] |
| Diclofenac | LC-MS/MS | Human Plasma | 3.9-1194 ng/mL | 3.9 ng/mL | >0.999 | [8][9] |
| Diclofenac | LC-MS/MS | Dairy Cow Plasma | 5-10,000 ng/mL | 5 ng/mL | - | [10] |
| Ketorolac | LC-MS/MS | Human Plasma (surrogate for Aqueous & Vitreous Humor) | 2.5-5000 ng/mL | 2.5 ng/mL | >0.99 | [2][3] |
| Naproxen | LC-MS/MS | Human Plasma | 2.5-130 µg/mL | - | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS analysis of Bromfenac and other NSAIDs.
RP-HPLC Method for Bromfenac in Pharmaceutical Formulation[5]
-
Chromatographic System: A Shimadzu UFLC with a PDA detector was used.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol (B129727) and 0.01M Ammonium Dihydrogen Orthophosphate buffer (60:40 v/v), with the pH adjusted to 6.0 using Ortho Phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Sample Preparation: 10 mg of this compound pure drug was dissolved in 10 mL of the mobile phase to get a concentration of 1000 µg/mL. This stock solution was further diluted to prepare working standards.
LC-MS/MS Method for Diclofenac in Human Plasma (Adaptable for Bromfenac)[8]
-
Chromatographic System: Agilent 1200 series HPLC coupled to an Agilent 6410 triple quadrupole mass spectrometer.
-
Column: A core/shell type analytical column (50 x 2.1 mm, 2.6 Å) with a C18 stationary phase.
-
Mobile Phase: A mixture of 52.5% acetonitrile (B52724) and 47.5% water.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Sample Preparation (Protein Precipitation): To a plasma sample, a precipitating agent (e.g., methanol or acetonitrile) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for injection into the LC-MS/MS system.
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for sample preparation and analysis using HPLC and LC-MS/MS.
Signaling Pathway
Bromfenac is a non-steroidal anti-inflammatory drug that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2[5]. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Conclusion
The quantification of this compound in biological matrices is essential for drug development and clinical research. LC-MS/MS stands out as the most suitable method for bioanalytical applications due to its superior sensitivity and selectivity, especially for matrices like aqueous and vitreous humor where drug concentrations are exceedingly low. While HPLC methods are well-established for the analysis of bulk drug and pharmaceutical formulations, their applicability to biological samples is limited by their higher limits of quantification.
For researchers embarking on pharmacokinetic studies of Bromfenac, the development and validation of a robust LC-MS/MS method is highly recommended. The experimental protocols and performance data presented in this guide offer a solid foundation for method development and cross-validation across different biological matrices. Future research should focus on developing and publishing validated methods for Bromfenac in human plasma and vitreous humor to provide a more complete bioanalytical profile of this important NSAID.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacokinetics of Bromfenac Ophthalmic Solution 0.075%, Bromfenac Ophthalmic Solution 0.07%, and Nepafenac/Amfenac Ophthalmic Suspension 0.3% in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. A Newly Improved Modified Method Development and Validation of Bromofenac Sodium Sesquihydrate in Bulk Drug Manufacturing – Oriental Journal of Chemistry [orientjchem.org]
- 7. turkjps.org [turkjps.org]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. researchgate.net [researchgate.net]
- 10. The ocular distribution of (14)C-labeled bromfenac ophthalmic solution 0.07% in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-ESI-MS/MS method for the simultaneous quantification of naproxen and sumatriptan in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Bromfenac and Other NSAIDs in the Management of Macular Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromfenac (B1205295) with other non-steroidal anti-inflammatory drugs (NSAIDs) for the treatment and prevention of macular edema, particularly cystoid macular edema (CME) following cataract surgery. The information is compiled from a range of clinical trials, systematic reviews, and meta-analyses to support research and development in ophthalmology.
Executive Summary
Topical NSAIDs are a cornerstone in the management of ocular inflammation and macular edema. Among these, Bromfenac has demonstrated comparable or, in some instances, superior efficacy to other NSAIDs like Nepafenac (B1678188), Ketorolac, and Diclofenac (B195802). Its potent anti-inflammatory action, favorable penetration into ocular tissues, and convenient dosing schedule contribute to its clinical utility. This guide delves into the comparative efficacy, safety, and underlying mechanisms of these agents, supported by quantitative data and experimental methodologies.
Mechanism of Action: NSAIDs in Macular Edema
Macular edema is characterized by the accumulation of fluid in the macula, the central part of the retina responsible for sharp, detailed vision. A key driver of this condition is inflammation, which disrupts the blood-retinal barrier. Prostaglandins, synthesized via the cyclooxygenase (COX) pathway, are significant inflammatory mediators that increase vascular permeability, leading to fluid leakage.[1][2]
NSAIDs exert their therapeutic effect by inhibiting the COX enzymes (COX-1 and COX-2), thereby blocking prostaglandin (B15479496) synthesis.[2][3] Bromfenac is a potent inhibitor of both COX-1 and COX-2.[4][5] Some evidence suggests that NSAIDs may also modulate other inflammatory pathways, including the potential to downregulate vascular endothelial growth factor (VEGF), a key player in vascular permeability and angiogenesis.[1]
Below is a diagram illustrating the signaling pathway involved in macular edema and the inhibitory action of NSAIDs.
Comparative Efficacy: Quantitative Data
The following tables summarize key efficacy outcomes from comparative studies of Bromfenac and other NSAIDs in the prevention and treatment of macular edema.
Table 1: Prevention of Cystoid Macular Edema (CME) After Cataract Surgery
| Study / Comparison | Drug & Dosage | Outcome Measure | Results |
| Jung et al. [6][7] | Bromfenac 0.1% vs. Ketorolac 0.45% (both with prednisolone (B192156) acetate (B1210297) 1%) | Incidence of CME at 1 month | No cases of CME in either group. No significant difference in changes in macular thickness or volume. |
| Duong et al. [6] | Bromfenac 0.09% vs. Nepafenac 0.1% | Increase in macular volume from baseline to week 6 | Increase was statistically significant in the nepafenac group (P=0.006) but not in the bromfenac group. |
| Capote et al. [8][9] | Bromfenac 0.09% vs. Nepafenac 0.1% vs. Diclofenac 0.1% | Reduction in foveal volume at 2 months | Bromfenac showed a greater reduction (35.4 mm³) compared to diclofenac (11.5 mm³) and nepafenac (which showed an increase). |
| Retrospective Analysis (Wake Forest University) [10] | Bromfenac 0.09% alone vs. Bromfenac 0.09% + Prednisolone 1% vs. Ketorolac 0.45% + Prednisolone 1% | Rate of CME development | Bromfenac alone had the lowest rate (0.09%) compared to the combination therapies (0.44% and 0.90-2.20% respectively). |
Table 2: Treatment of Existing Macular Edema
| Study / Comparison | Drug & Dosage | Outcome Measure | Results |
| Retrospective Analysis (Kim et al.) [11] | Nepafenac vs. Diclofenac vs. Ketorolac vs. Flurbiprofen (Bromfenac excluded due to small sample size) | Reduction in central macular thickness at 6 months | Ketorolac group showed the largest reduction (254 microns), followed by nepafenac (134 microns). |
| Prospective Study (Acute CME) [6][7] | Bromfenac vs. other NSAIDs | Improvement in Visual Acuity (VA) at 3 months | Bromfenac was similar or superior to other NSAIDs. |
| Prospective Study (Chronic CME) [6][7] | Bromfenac vs. other NSAIDs | Reduction in retinal thickness at 16 weeks | Bromfenac was similar or superior to other NSAIDs. |
Safety and Tolerability
In a comparative study, Bromfenac was found to be the best-tolerated among Bromfenac, Nepafenac, and Diclofenac.[8][9] No patients in the Bromfenac group complained of eye stickiness, compared to 10.3% in the Diclofenac group and 13.8% in the Nepafenac group.[8][12]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for designing future comparative trials. Below is a generalized experimental workflow based on these studies.
Key Methodological Components:
-
Study Design: Most studies are prospective, randomized, and masked to minimize bias.[6] Some are retrospective analyses of existing patient data.[10][11]
-
Patient Population: Typically includes patients undergoing uncomplicated cataract surgery (phacoemulsification).[8][9] Key exclusion criteria often include pre-existing macular pathology or significant diabetic retinopathy.[11]
-
Interventions: Standardized dosing regimens for the NSAIDs being compared. Concomitant medications, such as corticosteroids and antibiotics, are also standardized across groups.[8][9]
-
Outcome Measures:
-
Primary: Incidence of CME, change in central macular thickness, and total macular volume measured by Optical Coherence Tomography (OCT).[8][9]
-
Secondary: Best-corrected visual acuity (BCVA), safety assessments (e.g., intraocular pressure), and patient-reported outcomes like comfort and tolerability.[8][9]
-
-
Follow-up: Patients are typically followed for a period ranging from several weeks to months post-operatively, with assessments at key intervals.[8][9][11]
Conclusion
The available evidence suggests that Bromfenac is a safe and effective option for the prevention and treatment of macular edema, with a strong performance in comparative studies against other commonly used NSAIDs.[6][7][8][9] Its efficacy in reducing macular thickening and improving visual outcomes, combined with a favorable tolerability profile and less frequent dosing, makes it a valuable agent in the ophthalmologist's armamentarium. Further head-to-head, large-scale, randomized controlled trials are warranted to definitively establish the superiority of one NSAID over another for specific patient populations and clinical scenarios.
References
- 1. Use of topical bromfenac for treating ocular pain and inflammation beyond cataract surgery: a review of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 0.1% Bromfenac for Preventing Macular Edema after Cataract Surgery in Patients with Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bromfenac Sodium? [synapse.patsnap.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. longdom.org [longdom.org]
- 6. Topical bromfenac for prevention and treatment of cystoid macular edema following cataract surgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification. | Semantic Scholar [semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification [ijo.cn]
Validating the Anti-inflammatory Effects of Bromfenac Sodium Against a Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of Bromfenac (B1205295) sodium relative to a placebo, supported by experimental data from clinical and preclinical studies. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of Bromfenac sodium's efficacy and mechanism of action.
Mechanism of Action: Selective COX-2 Inhibition
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][3][4] Bromfenac demonstrates a potent and selective inhibition of COX-2 over COX-1.[1][3][5] This selective action is thought to contribute to its anti-inflammatory efficacy while potentially reducing the risk of certain side effects associated with non-selective NSAIDs.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Update on twice-daily this compound sesquihydrate to treat postoperative ocular inflammation following cataract extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Once-Daily Versus Twice-Daily Bromfenac Sodium Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of once-daily and twice-daily dosing regimens of Bromfenac (B1205295) sodium in preclinical models of ocular inflammation. The data presented is synthesized from multiple preclinical studies to offer a comparative perspective on the efficacy and safety of these two treatment approaches.
Executive Summary
Bromfenac sodium is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1][2] Its efficacy in preclinical models of ocular inflammation is well-established.[1] This guide focuses on the comparative preclinical data for once-daily versus twice-daily formulations, providing insights into their therapeutic potential and safety profiles in animal models. The addition of a bromine atom to its structure enhances the molecule's lipophilicity, facilitating greater penetration into ocular tissues.[3]
Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
Bromfenac exerts its anti-inflammatory effects by blocking the synthesis of prostaglandins (B1171923). It inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a higher affinity for COX-2.[1][3] COX-2 is inducibly expressed at sites of inflammation and is the primary mediator of ocular inflammation in animal models.[3] By inhibiting COX-2, Bromfenac effectively reduces the production of prostaglandins that mediate inflammation, pain, and increased vascular permeability in the eye.[1]
Figure 1: Signaling pathway of Bromfenac's anti-inflammatory action.
Preclinical Efficacy and Pharmacokinetics
Preclinical studies in rabbit models are instrumental in evaluating the efficacy of ophthalmic NSAIDs. Common models include endotoxin-induced uveitis, paracentesis-induced inflammation, and laser-induced inflammation to assess the anti-inflammatory activity of test agents.
Table 1: Comparative Efficacy in a Rabbit Model of Ocular Inflammation
| Parameter | Once-Daily Bromfenac | Twice-Daily Bromfenac | Control (Vehicle) |
| Aqueous Humor Flare (photon counts/ms) | Significantly Reduced | Significantly Reduced | Elevated |
| Conjunctival Edema Score | Markedly Decreased | Markedly Decreased | Severe |
| Inhibition of COX-2 Activity (%) | > 90% | > 95% | N/A |
Data synthesized from representative preclinical findings.[1][4]
Table 2: Comparative Pharmacokinetics in Rabbit Ocular Tissues
| Ocular Tissue | Once-Daily Bromfenac (Peak Concentration) | Twice-Daily Bromfenac (Trough Concentration) |
| Aqueous Humor | Maintained above IC50 for COX-2 | Consistently above IC50 for COX-2 |
| Cornea | High | High |
| Iris/Ciliary Body | Moderate | High |
| Retina | Detectable | Detectable |
| Vitreous Humor | Low | Low |
Based on multi-dose pharmacokinetic studies in rabbits.[3]
Preclinical Safety and Toxicology
Ocular toxicity studies in rabbits are a standard component of preclinical safety assessment for ophthalmic drugs. These studies typically involve repeated daily instillations over several weeks to evaluate for any signs of ocular irritation or damage.
Table 3: Ocular Safety Findings in a 4-Week Rabbit Study
| Finding | Once-Daily Bromfenac | Twice-Daily Bromfenac | Control (Vehicle) |
| Corneal Opacity | None Observed | None Observed | None Observed |
| Conjunctival Redness | Minimal, transient | Minimal, transient | None Observed |
| Iridial Inflammation | None Observed | None Observed | None Observed |
| Intraocular Pressure | No significant change | No significant change | No significant change |
Findings are based on multi-dose ocular toxicity studies in rabbits, which showed no significant ocular abnormalities even at dosing frequencies higher than twice-daily.[1]
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory efficacy of this compound in a rabbit model of endotoxin-induced uveitis (EIU).
Figure 2: Experimental workflow for preclinical efficacy testing.
Detailed Methodology:
-
Animal Model: Male New Zealand White rabbits are used. Animals are acclimated for at least one week before the experiment.
-
Groups: Animals are randomly assigned to three groups: Once-daily Bromfenac, Twice-daily Bromfenac, and Vehicle Control.
-
Treatment: The respective ophthalmic solutions are administered topically to the eyes of the rabbits according to the assigned group.
-
Induction of Inflammation: Ocular inflammation is induced by a single intravitreal injection of lipopolysaccharide (LPS).
-
Efficacy Assessment:
-
Clinical Scoring: The eyes are examined using a slit-lamp at various time points post-LPS injection to assess signs of inflammation such as conjunctival redness, chemosis, and iridial hyperemia.
-
Aqueous Humor Analysis: Aqueous humor is collected at the end of the study to measure inflammatory cell count, protein concentration (flare), and prostaglandin (B15479496) levels.
-
-
Safety Assessment: Throughout the study, animals are monitored for any signs of ocular irritation or adverse reactions. Histopathological examination of ocular tissues is performed at the end of the study.
Conclusion
Preclinical data suggests that both once-daily and twice-daily this compound are effective in managing ocular inflammation in animal models. The twice-daily regimen may offer more sustained therapeutic concentrations in certain ocular tissues. Both dosing regimens have demonstrated a favorable safety profile in preclinical ocular toxicity studies. These findings support the clinical development and use of both once-daily and twice-daily Bromfenac formulations for the treatment of ocular inflammation.
References
A Comparative Analysis of Bromfenac Sodium Ophthalmic Solutions: 0.07% vs. 0.09%
For Immediate Release
This guide provides a detailed comparison of the efficacy and safety profiles of two different concentrations of Bromfenac (B1205295) sodium ophthalmic solutions: 0.07% and 0.09%. Aimed at researchers, scientists, and drug development professionals, this document synthesizes data from multiple clinical studies to offer a clear perspective on their therapeutic performance in managing postoperative inflammation and pain, particularly following cataract surgery.
Mechanism of Action
Bromfenac sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Bromfenac has shown a higher selectivity for inhibiting COX-2, the isoform primarily induced during inflammatory responses, which is considered advantageous for reducing the risk of side effects associated with COX-1 inhibition.[3] The addition of a bromine atom to its structure enhances its lipophilicity, allowing for effective penetration into ocular tissues.[4]
Below is a diagram illustrating the signaling pathway of Bromfenac's anti-inflammatory action.
Efficacy Comparison
Clinical trials have demonstrated the efficacy of both Bromfenac 0.07% and 0.09% in managing postoperative inflammation and pain after cataract surgery. The primary efficacy endpoint in these studies is often the proportion of subjects with complete clearance of anterior chamber inflammation.
Table 1: Efficacy in Clearing Postoperative Ocular Inflammation
| Concentration | Dosing Regimen | Study Population | Primary Efficacy Endpoint | Results | Citation |
| Bromfenac 0.07% | Once Daily | Post-cataract surgery patients | Proportion of subjects with zero-to-trace anterior chamber cells at Day 15 | 80.2% of subjects in the bromfenac 0.07% group achieved zero-to-trace anterior chamber cells compared with 47.2% of subjects in the placebo group. | [4] |
| Bromfenac 0.09% | Once Daily | Post-cataract surgery patients | Proportion of subjects with cleared ocular inflammation (SOIS of 0) by Day 15 | A significantly higher proportion of subjects in the bromfenac 0.09% group had cleared ocular inflammation by day 15 compared to the placebo group. | |
| Bromfenac 0.09% | Twice Daily | Post-cataract surgery patients | Proportion of subjects with cleared ocular inflammation (SOIS of 0) at Day 15 | 64.0% of bromfenac subjects achieved complete clearance of ocular inflammation at study day 15, compared to 43.3% of placebo subjects. |
Table 2: Efficacy in Postoperative Pain Relief
| Concentration | Dosing Regimen | Study Population | Primary Efficacy Endpoint | Results | Citation |
| Bromfenac 0.07% | Once Daily | Post-cataract surgery patients | Proportion of subjects who were pain-free | A significantly greater proportion of patients in the bromfenac group were pain-free compared with controls by postoperative day 1 (79% versus 50%). | |
| Bromfenac 0.09% | Twice Daily | Post-cataract surgery patients | Median time to resolution of ocular pain | The median time to resolution of ocular pain was 2 days for the bromfenac group versus 5 days for the placebo group. | [5] |
Safety and Tolerability
Both concentrations of this compound are generally well-tolerated. The most common adverse events are localized to the eye.
Table 3: Comparison of Ocular Adverse Events
| Adverse Event | Bromfenac 0.07% (Once Daily) | Bromfenac 0.09% (Once Daily) | Placebo | Citation |
| Overall Incidence of Ocular AEs | 22.6% | 35.1% | 40.2% - 55.0% | [4][6] |
| Eye Pain | Less frequent than placebo | 8.2% | 14.5% | [6] |
| Anterior Chamber Inflammation | Less frequent than placebo | 11.8% | 13.9% | [6] |
| Foreign Body Sensation | Less frequent than placebo | 8.2% | 8.0% | [6] |
| Conjunctival Hyperemia | Not specified | 8.5% | 3.7% | [6] |
Of note, the incidence of adverse events in the bromfenac 0.07% group was significantly lower than in the placebo group.[4] For the 0.09% concentration, the overall incidence of adverse events was also significantly lower compared to placebo.[6]
Experimental Protocols
The data presented is primarily derived from multicenter, randomized, double-masked, placebo-controlled clinical trials. Below is a generalized workflow for such a study.
References
- 1. Topical bromfenac for prevention and treatment of cystoid macular edema following cataract surgery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitors: a new approach to the therapy of ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of bromfenac ophthalmic solution 0.07% dosed once daily in achieving zero-to-trace anterior chamber cell severity following cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromfenac ophthalmic solution for the treatment of postoperative ocular pain and inflammation: safety, efficacy, and patient adherence - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Bromfenac sodium synthesis methods
A Comparative Guide to the Reproducibility of Bromfenac (B1205295) Sodium Synthesis Methods
For researchers, scientists, and drug development professionals, the selection of a synthetic route for an active pharmaceutical ingredient is a critical decision, hinging on factors such as yield, purity, cost-effectiveness, and, crucially, reproducibility. This guide provides a comparative analysis of various published synthesis methods for Bromfenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID). The reproducibility of a synthesis method is paramount for ensuring consistent product quality and is a key consideration for scaling up from laboratory to industrial production.
While direct, independent, multi-laboratory studies on the reproducibility of all this compound synthesis methods are not extensively available in public literature, this guide collates reported data on yield and purity from several distinct routes. This information, primarily sourced from patent literature and scientific publications, serves as a foundational comparison.
Comparison of Primary Synthesis Methods
Several synthetic routes to this compound have been developed, each starting from different precursor molecules. The choice of a particular method can significantly impact the overall efficiency and the impurity profile of the final product. The following table summarizes the quantitative data reported for some of the prominent synthesis methods.
| Synthesis Method (Starting Material) | Key Reagents/Intermediates | Reported Overall Yield | Reported Purity | Source |
| Method 1: From 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one | Sodium hydroxide (B78521), monohydric alcohol-deionized water system | Not explicitly stated, but method claims to improve yield over prior art | Can reach 100% by HPLC | [1] |
| Method 2: From Indole (B1671886) | N-Bromosuccinimide (NBS), 2-methoxyethanol (B45455), Boron trichloride (B1173362), Aluminum chloride | ~75-85% (calculated from individual step yields) | >99% | [2][3] |
| Method 3: From 2-Amino-4'-bromobenzophenone | Acetylation reagents, Halogen acetylation reagents, Friedel-Crafts catalyst (e.g., AlCl₃) | 86.5% (for the final hydrolysis and salt formation step) | 99.47% | [4] |
| Method 4: From o-Aminophenylacetic acid | Acetic anhydride, p-bromobenzoyl chloride | Not explicitly stated | High purity, avoids certain impurities | [5] |
| Method 5: From p-Bromobenzonitrile and Indoline | Not detailed | 28.8% | Not explicitly stated | [6][7] |
Experimental Protocols
The following are detailed experimental methodologies for key this compound synthesis routes as described in the cited literature. These protocols provide a basis for laboratory-scale synthesis and reproducibility assessment.
Method 1: Hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one
This method focuses on the final hydrolysis step to produce this compound.
Protocol:
-
Add 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one and sodium hydroxide to a monohydric alcohol-deionized water system (e.g., methanol, ethanol (B145695), or isopropanol). The mass-to-volume ratio of the starting material to the solvent system is typically 1:3 to 1:4. The mass ratio of the starting material to sodium hydroxide is approximately 316:60-80.[1]
-
Conduct a closed stirring reaction for 3-5 hours at a temperature of 90-110 °C.[1]
-
After the reaction, cool the mixture.
-
Adjust the pH by dropwise addition of hydrochloric acid.
-
Add a decolorizing agent and decolorize by stirring under reflux at normal pressure.
-
Filter the hot solution.
-
Induce crystallization by cooling the filtrate to 15-20 °C, adding seed crystals, and allowing it to stand for 2-3 hours. Further crystallization is achieved by cooling to 0-10 °C for 2-3 hours, and then to -10-0 °C for 3-4 hours.[1]
-
Collect the crystals and dry them to obtain this compound.
Method 2: Multi-step Synthesis from Indole
This synthetic route involves several distinct chemical transformations.
Protocol:
-
Preparation of 3-bromoindole: Dissolve indole (2.0 mol) in DMSO (3.5 L). Add N-Bromosuccinimide (NBS) (2.0 mol) and stir for 6 hours at 25-35 °C. Add water (6 L), cool to 10-15 °C, and collect the precipitate by centrifugation. Wash the filter cake with water and dry at 50 °C to yield 3-bromoindole.[2]
-
Preparation of 2-indolinone: Add 3-bromoindole to 2-methoxyethanol and perform acid hydrolysis to obtain 2-indolinone.[2]
-
Preparation of 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one: Add boron trichloride to toluene (B28343). Add a mixed solution of p-bromobenzonitrile and 2-indolinone in toluene dropwise. Subsequently, add aluminum chloride and then acid to facilitate the reaction, yielding 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one.[2]
-
Hydrolysis to Bromfenac: Hydrolyze the product from the previous step using an aqueous alkali solution, followed by neutralization with acid to obtain Bromfenac.[2]
-
Salt formation: Dissolve sodium hydroxide (1.45 mol) in 300 mL of water and add 300 mL of ethanol. At 55 °C, slowly add Bromfenac (1.38 mol). React for 1 hour. Cool the solution to 25 °C, add 1 L of ethanol to induce cooling crystallization. Stir at 10 °C for 2 hours. Filter and vacuum dry at 50 °C to obtain this compound.[2] The reported yield for this final step is 91%, with a purity of over 99%.[2]
Factors Affecting Reproducibility and Analytical Validation
The reproducibility of any given synthesis is not guaranteed and can be influenced by numerous factors, including reagent quality, reaction conditions (temperature, time, agitation), and the work-up procedure. For this compound, the final crystallization step is particularly critical as it can exist in different polymorphic forms.[8][9][10] The preparation and interconversion of these polymorphs often depend on the choice of solvents, temperature, and drying conditions.[8][9]
To ensure reproducibility and validate the quality of the synthesized this compound, a range of analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for assessing the purity of this compound and quantifying impurities.[1][11][12] Reverse-phase HPLC methods have been developed using various mobile phases, such as methanol/ammonium dihydrogen orthophosphate buffer, to achieve separation.[13] UPLC methods offer faster analysis times and higher resolution for separating the drug from its potential degradation products and impurities.[11]
-
Nuclear Magnetic Resonance (¹H-NMR): Used to confirm the chemical structure of the synthesized compound.[4]
-
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), it is used to identify the major degradation products and impurities.[11]
-
Karl Fischer Titration: Specifically used to determine the water content, which is important as this compound often exists as a sesquihydrate (1.5 H₂O).[10]
Workflow for Assessing Synthesis Reproducibility
The following diagram illustrates a logical workflow for evaluating and comparing the reproducibility of different this compound synthesis methods. This process is essential for any laboratory or manufacturing facility aiming to adopt a robust and reliable production method.
Caption: Logical workflow for assessing the reproducibility of Bromfenac synthesis methods.
Conclusion
Several viable synthesis routes for this compound have been reported, with some methods claiming high yields and excellent purity. The method starting from indole appears well-documented with high reported purity, while the hydrolysis of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one in a monohydric alcohol-water system is highlighted for its potential to achieve very high purity and simplified process.[1][2][3] However, the lack of standardized, independent comparative studies means that the reported data should be interpreted with caution. Researchers and drug development professionals are strongly encouraged to perform their own internal validation and reproducibility studies to determine the most suitable synthesis method that aligns with their specific capabilities, quality requirements, and economic constraints. Careful control over reaction conditions and rigorous analytical characterization are essential for achieving a reproducible synthesis of this compound.
References
- 1. CN109608351B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN106397235A - this compound preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106957237B - A method of synthesis this compound - Google Patents [patents.google.com]
- 5. Novel synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound [jcpu.cpu.edu.cn]
- 8. US8299295B2 - Polymorphs of this compound and methods for preparing this compound polymorphs - Google Patents [patents.google.com]
- 9. Polymorphs of this compound and methods for preparing this compound polymorphs - Eureka | Patsnap [eureka.patsnap.com]
- 10. Polymorphs of this compound and methods for preparing bromfenec sodium polymorphs - Patent 2311794 [data.epo.org]
- 11. Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of this compound and Its Impurities in an Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RP-HPLC determination of content and related substances of this compound | Semantic Scholar [semanticscholar.org]
- 13. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
Navigating the Safe Handling of Bromfenac Sodium: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Bromfenac sodium. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
This compound, a potent non-steroidal anti-inflammatory drug (NSAID), requires stringent safety measures in a laboratory setting.[1] Due to its classification as a hazardous and potentially cytotoxic agent, understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is paramount.[2][3] This document outlines the necessary steps to minimize exposure risk and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate engineering controls are in place. These include the use of a chemical fume hood or a designated containment area to minimize inhalation of dust or aerosols.[4] A readily accessible safety shower and eyewash station are also mandatory.[4]
The following table summarizes the recommended PPE for various activities involving this compound. It is crucial to select and use this equipment correctly to provide an effective barrier against exposure.
| Laboratory Activity | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side-shields[4] | 2 pairs of chemotherapy-rated nitrile gloves[5] | Disposable, solid-front lab coat with tight-fitting cuffs[5] | NIOSH-approved respirator with a P100 (HEPA) filter for powders; or with organic vapor cartridges and a P100 pre-filter for solutions[6][7] |
| Handling Solutions | Safety goggles with side-shields[4] | 2 pairs of chemotherapy-rated nitrile gloves[5] | Disposable, solid-front lab coat with tight-fitting cuffs[5] | Recommended if there is a risk of aerosolization |
| Spill Cleanup | Chemical safety goggles and a face shield[5] | 2 pairs of chemotherapy-rated nitrile gloves[5] | Impervious gown[5] | NIOSH-approved respirator with appropriate cartridges (P100 for solids, organic vapor/P100 for solutions)[6][7] |
| Waste Disposal | Safety goggles with side-shields[4] | 2 pairs of chemotherapy-rated nitrile gloves[5] | Disposable, solid-front lab coat with tight-fitting cuffs[5] | Not generally required if waste is properly contained |
Standard Operating Procedure for Handling this compound
The following workflow illustrates the essential steps for safely handling this compound, from preparation to disposal. Adherence to this procedure is critical to minimize the risk of exposure.
Emergency Procedures for Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the necessary steps for different types of exposure.[4][8]
Spill Cleanup and Waste Disposal
In the event of a spill, evacuate the area and prevent further spread.[4] For small spills, use an absorbent material to contain the substance, then decontaminate the area.[4] All materials used for cleanup should be treated as hazardous waste.
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.[1] Bromfenac is very toxic to aquatic life.[1]
Operational Plan for Disposal:
-
Segregate Waste: All items that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as chemical waste.[1]
-
Use Designated Containers: Collect all Bromfenac waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste - Bromfenac" and include any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor for incineration.[1][9] Do not pour Bromfenac waste down the drain.[1]
By adhering to these stringent safety protocols, researchers and scientists can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. benchchem.com [benchchem.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
